molecular formula C23H38N2O3 B1140844 DL-threo-PDMP hydrochloride

DL-threo-PDMP hydrochloride

Cat. No.: B1140844
M. Wt: 390.6 g/mol
InChI Key: UYNCFCUHRNOSCN-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the committed enzyme in the de novo sphingolipid biosynthetic pathway. By inhibiting SPT, this compound effectively reduces the cellular production of key sphingolipid metabolites, including ceramides and sphingosine-1-phosphate (S1P), which are critical signaling molecules. Its primary research value lies in its application as a chemical tool to dissect the complex roles of sphingolipids in cellular processes such as apoptosis, autophagy, and inflammation. Researchers utilize this inhibitor to investigate the pathogenesis of diseases driven by aberrant sphingolipid metabolism, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and other neuropathies . Furthermore, its ability to modulate ceramide levels makes it a valuable compound for oncology research , where it is used to study the induction of cancer cell death and to overcome chemoresistance. The (1S,2S) stereochemistry is crucial for its high biological activity and specificity, making it a definitive reagent for probing SPT function and sphingolipid biology in experimental models.

Properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GMAHTHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of DL-threo-PDMP Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic, cell-permeable ceramide analogue that has been instrumental in the study of glycosphingolipid (GSL) metabolism and function. As a racemic mixture, its biological activity is primarily attributed to the D-threo enantiomer, which acts as a potent and competitive inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80). This inhibition serves as the primary mechanism of action, blocking the first committed step in the biosynthesis of most glycosphingolipids. The resultant biochemical cascade—marked by the depletion of downstream GSLs and the accumulation of the precursor, ceramide—triggers a host of cellular responses, including cell cycle arrest, apoptosis, and autophagy. Furthermore, emerging evidence indicates that PDMP elicits cellular effects independent of GCS inhibition, notably through the modulation of mTORC1 signaling. This guide provides a comprehensive technical overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Primary Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase (GCS)

The principal molecular target of DL-threo-PDMP is the enzyme glucosylceramide synthase. GCS is an integral membrane protein located on the cytosolic face of the Golgi apparatus and endoplasmic reticulum, which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] This reaction is the gateway to the synthesis of hundreds of complex glycosphingolipids, including gangliosides, globosides, and lactosylceramides.

DL-threo-PDMP functions as a competitive inhibitor of GCS, closely mimicking the structure of the natural substrate, ceramide.[1][2] The inhibitory activity is stereospecific, residing exclusively in the D-threo-(1R,2R) enantiomer.[3] The L-threo isomer is inactive as an inhibitor and has been reported under certain conditions to stimulate GSL biosynthesis. By competitively binding to the active site of GCS, D-threo-PDMP prevents the glucosylation of ceramide, leading to two major biochemical consequences:

  • Depletion of Glycosphingolipids: The blockade of GCS activity leads to a significant reduction in the cellular pool of GlcCer and all subsequently derived GSLs, such as GM3 and GD3.[4]

  • Accumulation of Ceramide: As the direct upstream substrate, ceramide levels increase within the cell following GCS inhibition.[4][5] This accumulation is a critical event, as ceramide is a potent bioactive lipid involved in numerous signaling pathways.

Downstream Signaling Pathways and Cellular Consequences

The perturbation of the ceramide-GSL balance by DL-threo-PDMP initiates complex signaling cascades, which can be broadly categorized into ceramide-dependent and GCS inhibition-independent pathways.

Ceramide-Mediated Pathways

The accumulation of endogenous ceramide is a primary driver of DL-threo-PDMP's cytotoxic effects. Ceramide acts as a second messenger that modulates the activity of various kinases and phosphatases, leading to the induction of apoptosis and autophagy.

  • Apoptosis: Ceramide accumulation triggers the intrinsic pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c into the cytosol.[6] This activates the caspase cascade (caspase-9 and caspase-3), leading to programmed cell death. A caspase-independent pathway has also been described, involving the nuclear translocation of apoptosis-inducing factor (AIF).[6]

  • Autophagy: Ceramide is a known inducer of autophagy. It can interfere with the mTOR signaling pathway, a central negative regulator of autophagy.[7] Furthermore, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, freeing Beclin 1 to initiate the formation of autophagosomes.[7][8][9] In some contexts, ceramide has been shown to directly interact with LC3B-II on mitochondrial membranes to induce lethal mitophagy.[10]

GCS Inhibition-Independent Pathways

Recent studies have revealed that PDMP can influence cellular processes through mechanisms that are not directly linked to its inhibition of GCS.

  • mTORC1 Inactivation via Lysosomal Translocation: PDMP has been shown to induce the translocation of the mTORC1 complex from the lysosomal surface, its site of activation, to the endoplasmic reticulum.[11] This relocalization leads to the inactivation of mTORC1, independent of GCS inhibition, as both D- and L-threo isomers elicit this effect. This provides an alternative route to the induction of autophagy and inhibition of cell growth.[11]

Quantitative Data Summary

The inhibitory potency and cellular effects of DL-threo-PDMP and its active D-threo enantiomer have been quantified in various experimental systems.

CompoundTarget/SystemParameterValue/ConcentrationReference(s)
DL-threo-PDMP Glucosylceramide Synthase (MDCK cell homogenates)% Inhibition33% @ 5 µM[3]
48% @ 10 µM[3]
(+)-D-threo-PDMP Glucosylceramide Synthase (enzyme assay)% Inhibition50% @ 5 µM[12][13]
(+)-D-threo-PDMP GM3 Ganglioside Levels (HepG2 cells)Effective Conc.77.7% reduction @ 40 µM[14]
(+)-D-threo-PDMP Neurite Growth (Rat explants)Effective Conc.Dose-dependent inhibition at 5-20 µM[4][5]
DL-threo-PPMP *Glucosylceramide SynthaseIC₅₀2 - 20 µM[15]

*Data for DL-threo-PPMP, a closely related and improved GCS inhibitor, is included to provide an approximate IC₅₀ range.

Visualization of Pathways and Workflows

Glycosphingolipid Biosynthesis Pathway

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS UDP UDP GCS->UDP GlcCer Glucosylceramide (GlcCer) GCS->GlcCer   + Glucose LacCer Lactosylceramide GlcCer->LacCer Complex_GSLs Complex GSLs (Gangliosides, etc.) LacCer->Complex_GSLs PDMP DL-threo-PDMP PDMP->GCS

Core mechanism: DL-threo-PDMP competitively inhibits Glucosylceramide Synthase (GCS).
Downstream Signaling Consequences of PDMP Action

Downstream_Signaling cluster_0 Primary Action cluster_1 Biochemical Shift cluster_2 Ceramide-Mediated Cellular Response cluster_3 GCS-Independent Cellular Response PDMP DL-threo-PDMP GCS GCS Inhibition PDMP->GCS mTOR_Trans mTORC1 Lysosome -> ER Translocation PDMP->mTOR_Trans Ceramide_Up Ceramide Accumulation GCS->Ceramide_Up GSL_Down GSL Depletion GCS->GSL_Down Mito Mitochondrial Stress (ROS, Cyto c release) Ceramide_Up->Mito mTOR_Inhibit mTORC1 Inhibition Ceramide_Up->mTOR_Inhibit Beclin1 Beclin-1 Activation Ceramide_Up->Beclin1 Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy mTOR_Inhibit->Autophagy Beclin1->Autophagy mTOR_Inhibit2 mTORC1 Inactivation mTOR_Trans->mTOR_Inhibit2

PDMP triggers apoptosis and autophagy via ceramide-dependent and -independent pathways.
Experimental Workflow: Cell-Based GSL Depletion Assay

Workflow A 1. Cell Culture (e.g., A549, HepG2) B 2. Treatment - Vehicle Control - DL-threo-PDMP (e.g., 20 µM, 48h) A->B C 3. Cell Harvesting & Lysis B->C D 4. Lipid Extraction (e.g., Folch Method: Chloroform:Methanol) C->D E 5. Lipid Separation (TLC or HPLC) D->E F 6. Quantification (Densitometry or Mass Spectrometry) E->F G 7. Data Analysis (Compare GSL levels in treated vs. control) F->G

Workflow for assessing the effect of DL-threo-PDMP on cellular GSL levels.

Experimental Protocols

Protocol: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a representative method for measuring GCS activity in cell or tissue homogenates using a fluorescent ceramide substrate.

Materials:

  • Cell/tissue homogenate (enzyme source)

  • Fluorescent ceramide substrate: NBD-C6-ceramide

  • UDP-glucose (cofactor)

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • DL-threo-PDMP hydrochloride (inhibitor)

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • HPLC system with fluorescence detector (Ex/Em = 470/530 nm) or TLC plates and imaging system

  • Protein quantification assay (e.g., BCA)

Methodology:

  • Enzyme Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Determine the protein concentration of the homogenate.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of cell homogenate (e.g., 20-50 µg total protein)

    • 10 µL of DL-threo-PDMP (for inhibition curve) or vehicle (for control) at various concentrations. Pre-incubate for 10 minutes at 37°C.

    • 10 µL of NBD-C6-ceramide (e.g., final concentration 5-10 µM).

  • Initiate Reaction: Start the reaction by adding 20 µL of UDP-glucose (e.g., final concentration 1 mM).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes. The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold Chloroform:Methanol (2:1). Vortex thoroughly to extract lipids.

  • Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids.

  • Analysis:

    • HPLC: Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Inject into an HPLC system equipped with a normal-phase column. Separate NBD-C6-glucosylceramide (product) from NBD-C6-ceramide (substrate) and quantify using a fluorescence detector.[16][17]

    • TLC: Spot the concentrated lipid extract onto a silica TLC plate. Develop the plate using a solvent system such as Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v). Visualize the fluorescent spots under UV light and quantify using densitometry.[18]

  • Calculation: Calculate GCS activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg). Plot activity against inhibitor concentration to determine the IC₅₀.

Protocol: Analysis of Cellular Glycosphingolipid Depletion

This protocol outlines the treatment of cultured cells with DL-threo-PDMP and subsequent analysis of GSL levels.

Materials:

  • Cultured cells (e.g., HepG2, B16 melanoma)

  • This compound stock solution (in DMSO or ethanol)

  • Cell culture media and reagents

  • Reagents for lipid extraction (Chloroform, Methanol, Water)[19]

  • TLC plates and developing chamber

  • Orcinol or Resorcinol spray reagent for GSL visualization[19][20]

  • HPLC-Mass Spectrometry system (for detailed analysis)

Methodology:

  • Cell Plating and Treatment: Plate cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of DL-threo-PDMP (e.g., 1-50 µM) or vehicle control for a specified duration (e.g., 24-72 hours).

  • Harvesting: Wash cells with ice-cold PBS, then scrape and collect them into a pellet by centrifugation.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a known volume of water.

    • Add 20 volumes of Chloroform:Methanol (2:1, v/v) relative to the initial cell pellet volume.

    • Vortex vigorously for 15-20 minutes to ensure complete extraction.

    • Centrifuge to pellet the protein precipitate. Collect the supernatant (total lipid extract).

    • Wash the extract by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to induce phase separation.

    • Carefully aspirate and discard the upper aqueous phase. The lower organic phase contains the cellular lipids.

  • Analysis of GSLs:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a small, known volume of Chloroform:Methanol (2:1).

    • Spot equal amounts of lipid extract (normalized to initial protein content or cell number) onto a silica TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:0.25% CaCl₂ in water, 60:35:8, v/v/v) to separate different GSL species.

    • After development, dry the plate and visualize the GSL bands by spraying with orcinol (for neutral GSLs) or resorcinol (for sialic acid-containing gangliosides) followed by heating.[19]

    • Quantify the reduction in GSL band intensity in PDMP-treated samples compared to controls using densitometry. For more precise quantification and structural identification, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.[21][22]

Conclusion

This compound remains an invaluable pharmacological tool for dissecting the complex roles of glycosphingolipids in cellular biology. Its primary mechanism of action, the competitive inhibition of glucosylceramide synthase, effectively depletes cells of complex GSLs while causing a buildup of the signaling lipid ceramide. This dual effect triggers profound cellular responses, including apoptosis and autophagy. The discovery of GCS-independent activities, such as the modulation of mTORC1 localization, adds another layer of complexity to its biological profile. A thorough understanding of these distinct but interconnected mechanisms is critical for the accurate interpretation of experimental results and for exploring the therapeutic potential of GCS inhibition in various disease models.

References

An In-depth Technical Guide to DL-threo-PDMP Hydrochloride: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analog and a potent inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in glycosphingolipid biosynthesis, DL-threo-PDMP has become an invaluable tool for studying the roles of these lipids in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth analysis of the biological activities of DL-threo-PDMP hydrochloride, including its effects on neurite outgrowth, cell cycle progression, apoptosis, and autophagy. The document also explores the key signaling pathways modulated by this compound, namely the mTOR and endoplasmic reticulum (ER) stress pathways.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of a racemic mixture of the D-threo and L-threo enantiomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. The biological activity primarily resides in the D-threo-(1R,2R) enantiomer.[1]

Chemical Structure:

  • Systematic Name: (±)-threo-N-[2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]decanamide hydrochloride

  • Synonyms: (±)-threo-PDMP hydrochloride, PDMP hydrochloride[2]

  • Stereochemistry: The "threo" designation refers to the relative configuration of the two chiral centers at positions 1 and 2 of the propanol backbone.

Physicochemical Data:

PropertyValueReference(s)
CAS Number 80938-69-8[3]
Molecular Formula C₂₃H₃₈N₂O₃ · HCl[4]
Molecular Weight 427.03 g/mol [4]
Appearance White solid
Solubility Water (50 mg/mL), clear, colorless[2]
Storage Temperature -20°C[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate stereoisomer of 1-phenyl-2-amino-1,3-propanediol. The following is a generalized protocol based on established synthetic routes.[5]

Materials and Reagents
  • L-threo-1-Phenyl-2-amino-1,3-propanediol[6]

  • Decanoyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Morpholine

  • Formaldehyde

  • Formic acid (for Eschweiler-Clarke reaction)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Synthesis Protocol

Step 1: Acylation of L-threo-1-Phenyl-2-amino-1,3-propanediol

  • Dissolve L-threo-1-phenyl-2-amino-1,3-propanediol in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add decanoyl chloride (1.0 equivalent) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,3-dihydroxy-1-phenylpropan-2-yl)decanamide.

  • Purify the crude product by silica gel column chromatography.

Step 2: Introduction of the Morpholino Group (via Eschweiler-Clarke Reaction)

  • To a solution of the purified N-(1,3-dihydroxy-1-phenylpropan-2-yl)decanamide in formic acid, add morpholine.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate is N-(1-hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide.

Alternatively, a two-step process involving tosylation of the primary alcohol followed by nucleophilic substitution with morpholine can be employed.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol free base in a minimal amount of a suitable solvent like diethyl ether or ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow A L-threo-1-Phenyl-2-amino-1,3-propanediol B Acylation (Decanoyl chloride, Triethylamine) A->B Step 1 C N-(1,3-dihydroxy-1-phenylpropan-2-yl)decanamide B->C D Introduction of Morpholino Group (Morpholine, Formic Acid) C->D Step 2 E DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol D->E F Salt Formation (HCl) E->F Step 3 G This compound F->G

Caption: Synthesis workflow for this compound.

Biological Activities and Experimental Protocols

This compound exerts its biological effects primarily through the inhibition of glucosylceramide synthase (GCS), leading to a depletion of downstream glycosphingolipids and an accumulation of the precursor, ceramide.

Inhibition of Glucosylceramide Synthase (GCS)

Mechanism: DL-threo-PDMP acts as a competitive inhibitor of GCS with respect to ceramide and an uncompetitive inhibitor with respect to UDP-glucose.[5] This inhibition blocks the synthesis of glucosylceramide, the precursor for most glycosphingolipids.

Quantitative Data:

ParameterValueCell/SystemReference(s)
D-threo-PDMP IC₅₀ for GCS 0.7 µM (Kᵢ)Murine liver[5]
DL-threo-PDMP Inhibition of GCS 33% at 5 µM, 48% at 10 µMMDCK cell homogenates[7]

Experimental Protocol: Glucosylceramide Synthase Activity Assay

This protocol is adapted from methods used to assess GCS activity.[8][9]

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., Lysis 250 buffer) on ice.

    • Determine the protein concentration of the whole-cell lysate using a standard protein assay (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing GCS), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose in a suitable reaction buffer.

    • For inhibitor studies, pre-incubate the cell lysate with varying concentrations of this compound for a specified time before adding the substrates.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids from the aqueous phase.

    • Separate the lipid extract using thin-layer chromatography (TLC) on silica gel plates with an appropriate solvent system.

    • Visualize the fluorescently labeled glucosylceramide product under UV light and quantify the band intensity.

    • Calculate the GCS activity based on the amount of product formed and determine the IC₅₀ value for DL-threo-PDMP.

Inhibition of Neurite Outgrowth

Effect: DL-threo-PDMP has been shown to inhibit neurite outgrowth in various neuronal cell lines, including SH-SY5Y cells.[10] This effect is attributed to the alteration of ganglioside levels, which are crucial for neuronal development and signaling.

Experimental Protocol: Quantification of Neurite Outgrowth [10][11][12][13]

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., SH-SY5Y) in a suitable culture vessel (e.g., 96-well plate).

    • Induce neurite outgrowth using a neurotrophic factor (e.g., platelet-derived growth factor-BB).

    • Treat the cells with varying concentrations of this compound.

  • Image Acquisition:

    • After a defined incubation period (e.g., 24-48 hours), acquire images of the cells using a phase-contrast or fluorescence microscope.

  • Image Analysis:

    • Utilize image analysis software to quantify various parameters of neurite outgrowth, such as:

      • Total neurite length per cell

      • Number of neurites per cell

      • Length of the longest neurite

      • Number of branch points per neurite

Induction of Cell Cycle Arrest

Effect: DL-threo-PDMP can induce cell cycle arrest, often at the G1/S transition, in various cell types. This is linked to the accumulation of ceramide, a known modulator of cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14][15][16][17][18]

  • Cell Culture and Treatment:

    • Culture cells of interest and treat with this compound for a specified duration.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis and Autophagy

Effect: DL-threo-PDMP can induce both apoptosis and autophagy. The apoptotic pathway appears to be caspase-independent.[19] The induction of autophagy is often associated with increased levels of LC3-II and decreased levels of p62.

Experimental Protocol: Western Blot Analysis for Autophagy Markers [20][21][22]

  • Cell Culture and Treatment:

    • Treat cells with this compound for various time points.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II form) and p62/SQSTM1.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to assess the levels of LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Note on Caspase-Independent Apoptosis: To confirm caspase-independent apoptosis, one can perform western blot analysis for cleaved caspases (e.g., caspase-3, -7, -9) and their substrate PARP. The absence of cleavage of these proteins in the presence of other markers of cell death would suggest a caspase-independent mechanism.[19]

Modulation of Signaling Pathways

This compound has been shown to impact two critical cellular signaling pathways: the mTOR pathway and the ER stress response.

mTOR Signaling Pathway

Effect: DL-threo-PDMP treatment can lead to the inactivation of the mTOR (mechanistic target of rapamycin) signaling pathway.[23] This is a central regulator of cell growth, proliferation, and metabolism.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins [24][25][26][27]

  • Sample Preparation: Prepare cell lysates as described in the autophagy western blot protocol.

  • Western Blotting:

    • Probe membranes with primary antibodies against key mTOR pathway proteins, including:

      • Phospho-mTOR (e.g., at Ser2448) and total mTOR

      • Phospho-p70S6K (e.g., at Thr389) and total p70S6K

      • Phospho-4E-BP1 (e.g., at Thr37/46) and total 4E-BP1

    • A decrease in the phosphorylation of these proteins indicates inhibition of the mTOR pathway.

Signaling Pathway Diagram: mTOR Inhibition by DL-threo-PDMP

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth PDMP DL-threo-PDMP PDMP->mTORC1 Inhibition

Caption: DL-threo-PDMP inhibits the mTOR signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Effect: The accumulation of ceramide resulting from GCS inhibition can induce ER stress. This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis.

Experimental Protocol: Western Blot Analysis of ER Stress Markers [28][29][30][31][32]

  • Sample Preparation: Prepare cell lysates as previously described.

  • Western Blotting:

    • Probe membranes with primary antibodies against key ER stress markers, including:

      • GRP78/BiP: An ER chaperone that is upregulated during ER stress.

      • Phospho-PERK and total PERK: PERK is an ER transmembrane kinase that is activated by autophosphorylation.

      • Phospho-eIF2α and total eIF2α: A downstream target of PERK.

      • ATF4: A transcription factor induced downstream of PERK activation.

      • CHOP/GADD153: A pro-apoptotic transcription factor induced during prolonged ER stress.

      • Spliced XBP1 (XBP1s): The active form of the XBP1 transcription factor, generated by IRE1-mediated splicing of its mRNA.

Signaling Pathway Diagram: ER Stress Induction by DL-threo-PDMP

ER_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS ER Stress ER Stress Ceramide->ER Stress Accumulation leads to GlcCer Glucosylceramide GCS->GlcCer PDMP DL-threo-PDMP PDMP->GCS Inhibition UPR Unfolded Protein Response (UPR) ER Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: DL-threo-PDMP induces ER stress via ceramide accumulation.

Conclusion

This compound is a powerful pharmacological tool for the investigation of glycosphingolipid metabolism and function. Its ability to inhibit glucosylceramide synthase provides a specific mechanism to probe the roles of these complex lipids in a wide array of cellular processes, from neuronal development to cell fate decisions. This technical guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol, and methodologies for studying its diverse biological effects. The elucidation of its impact on key signaling pathways such as mTOR and the ER stress response further highlights its utility in dissecting complex cellular regulatory networks. For researchers in cell biology, neuroscience, and drug development, this compound remains an essential compound for advancing our understanding of fundamental biological processes and their dysregulation in disease.

References

Solubility of DL-threo-PDMP hydrochloride in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol hydrochloride (DL-threo-PDMP HCl), a pivotal inhibitor of glucosylceramide synthase. This document compiles available quantitative and qualitative solubility data, outlines standardized experimental methodologies for solubility determination, and illustrates the key signaling pathways affected by this compound.

Solubility in Organic Solvents

DL-threo-PDMP hydrochloride exhibits solubility in a range of common organic solvents. The available data, compiled from various supplier technical data sheets, is summarized below. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the specific crystalline form of the solute.

SolventQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]Soluble[2][3][4][5]
Ethanol50 mg/mL[1]Soluble[2][4][6]
25 mg/mL (in 100% ethanol)[7]
Methanol-Soluble[2][4][6]
Chloroform-Soluble[3]
Water25 mg/mL (requires heating to 50°C and vortexing or sonication)[7]50 mg/mL (clear, colorless solution)[8]
Ethanol:PBS (pH 7.2) (1:5)0.05 mg/mL[1]-
N,N-Dimethylformamide (DMF)25 mg/mL[1]-

Experimental Protocol for Solubility Determination

While the specific experimental protocols used to generate the quantitative data in the table above are not publicly available from the suppliers, a standardized and widely accepted methodology for determining the solubility of a chemical compound, such as the shake-flask method, is detailed below. This method is a common approach to determine equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is crucial to sample from the upper portion of the liquid. The collected sample should be immediately filtered through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The resulting value represents the solubility of the compound in the tested solvent at the specified temperature.

Signaling Pathways Modulated by DL-threo-PDMP

DL-threo-PDMP is a well-characterized inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. Inhibition of GCS leads to a cascade of downstream cellular events, primarily driven by the accumulation of its substrate, ceramide.

Inhibition of Glucosylceramide Synthesis

The primary mechanism of action of DL-threo-PDMP is the competitive inhibition of glucosylceramide synthase, which blocks the conversion of ceramide to glucosylceramide. This is the initial step in the synthesis of a vast array of complex glycosphingolipids.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation PDMP DL-threo-PDMP PDMP->GCS Inhibition

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PDMP.

Ceramide-Induced Cellular Stress and Apoptosis

The accumulation of ceramide resulting from GCS inhibition is a critical cellular stress signal. Elevated ceramide levels are known to trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER), leading to ER stress. Prolonged ER stress can subsequently induce autophagy and ultimately lead to apoptosis, or programmed cell death.

PDMP DL-threo-PDMP GCS_Inhibition GCS Inhibition PDMP->GCS_Inhibition Ceramide_Accumulation Ceramide Accumulation GCS_Inhibition->Ceramide_Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide_Accumulation->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Downstream effects of DL-threo-PDMP-induced ceramide accumulation.

Inactivation of mTOR Signaling

Recent studies have indicated that DL-threo-PDMP treatment can lead to the inactivation of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. This effect is linked to the disruption of lysosomal function caused by the accumulation of lipids, including ceramide. The inactivation of mTOR can contribute to the induction of autophagy and the inhibition of cell growth.

PDMP DL-threo-PDMP Lipid_Accumulation Lysosomal Lipid Accumulation PDMP->Lipid_Accumulation mTOR_Dissociation mTOR Dissociation from Lysosome Lipid_Accumulation->mTOR_Dissociation mTOR_Inactivation mTOR Inactivation mTOR_Dissociation->mTOR_Inactivation Autophagy_Induction Autophagy Induction mTOR_Inactivation->Autophagy_Induction Growth_Inhibition Cell Growth Inhibition mTOR_Inactivation->Growth_Inhibition

Caption: Proposed mechanism of mTOR inactivation by DL-threo-PDMP.

This technical guide provides a comprehensive summary of the solubility and mechanistic action of this compound. The provided data and protocols are intended to support researchers in the effective use of this compound in their studies.

References

The Genesis of a Key Research Tool: A Technical Guide to the Discovery and Development of PDMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Research Chemical D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as PDMP, is a seminal research chemical that has been instrumental in elucidating the complex biology of glycosphingolipids (GSLs). For decades, its utility as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (EC 2.4.1.80), or Glucosylceramide Synthase (GCS), has allowed scientists to probe the downstream effects of GSL depletion. This guide provides a comprehensive overview of the discovery and development of PDMP, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization and use. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its application in a research context.

Discovery and Foundational Characterization

PDMP was first identified as an effective inhibitor of GCS in foundational studies aiming to understand the biosynthesis of GSLs.[1] The active stereoisomer was determined to be the D-threo form, which acts as a structural analog of ceramide, the natural substrate for GCS.[1] Early kinetic analyses revealed that D-threo-PDMP functions as a competitive inhibitor with respect to ceramide and an uncompetitive inhibitor against the co-substrate UDP-glucose.[1] This discovery provided the scientific community with the first small molecule tool to pharmacologically manipulate the synthesis of glucosylceramide, the precursor to most of the hundreds of complex GSLs.[2][3]

Mechanism of Action: Inhibiting the GSL Assembly Line

The primary and most well-characterized mechanism of action for PDMP is the direct inhibition of Glucosylceramide Synthase. GCS is the enzyme responsible for the first committed step in the biosynthesis of most GSLs, catalyzing the transfer of glucose from UDP-glucose to a ceramide molecule.

By competitively binding to the ceramide-binding site on GCS, PDMP effectively halts the production of glucosylceramide (GlcCer). This blockade leads to two major downstream consequences that are central to its experimental utility:

  • Accumulation of the Substrate: Cellular levels of ceramide, the precursor lipid, increase.[4][5] Given ceramide's role as a signaling molecule involved in apoptosis and cell cycle arrest, this accumulation is a significant cellular event.[4][6]

  • Depletion of Downstream Products: The synthesis of GlcCer and all subsequent GSLs, such as lactosylceramide and complex gangliosides (e.g., GM3, GD3), is significantly reduced.[3]

This targeted disruption allows researchers to study the myriad roles of GSLs in cellular processes, including cell growth, adhesion, signaling, and membrane organization.

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer    PDMP PDMP PDMP->GCS Inhibition Downstream Lactosylceramide, Gangliosides (GM3, etc.) GlcCer->Downstream

Figure 1. PDMP's Mechanism of Action on the GSL Pathway.

Quantitative Efficacy of PDMP

The potency of PDMP has been quantified across various enzymatic and cell-based assays. The D-threo isomer is significantly more active than other stereoisomers. Below is a summary of key quantitative metrics reported in the literature.

ParameterValueAssay ConditionReference
IC₅₀ ~5 µMIn vitro GCS enzyme assay[2]
Kᵢ ~0.7 µMIn vitro GCS enzyme assay (vs. ceramide)[1]
Effective Conc. 10 - 25 µMInhibition of GSL synthesis in B16 melanoma cells[ ]
Effective Conc. 20 µMInduction of ceramide accumulation in HeLa cells[4]
Effective Conc. >30 µMInduction of toxicity in CHO cells[ ]
Effective Conc. 40 µM77.7% decrease in GM3 content in HepG2 cells[ ]

Key Experimental Protocols

The following sections detail methodologies central to the study of PDMP and its effects.

Protocol: Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of PDMP on GCS in cell lysates using a radiolabeled substrate.

1. Preparation of Cell Lysate (Enzyme Source):

  • Culture cells (e.g., HeLa, HepG2) to ~80-90% confluency.

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

  • Homogenize the cells using a Dounce homogenizer or by sonication.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to serve as the enzyme source. Determine protein concentration using a BCA or Bradford assay.

2. Inhibition Assay Reaction:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4)
    • Cell Lysate (50-100 µg of protein)
    • Varying concentrations of D-threo-PDMP (dissolved in ethanol or DMSO, with a vehicle control)
    • Ceramide substrate (e.g., C6-ceramide, supplied in a detergent like Triton X-100)

  • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind.

  • Initiate the reaction by adding the radiolabeled co-substrate, UDP-[¹⁴C]glucose (final concentration ~10-20 µM).

  • Incubate the reaction at 37°C for 1-2 hours.

3. Lipid Extraction and Analysis:

  • Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the lipids.

  • Wash the organic phase with 0.2 volumes of PBS.

  • Dry the final organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the extract onto a High-Performance Thin-Layer Chromatography (HPTLC) plate.

  • Develop the plate using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v) to separate ceramide from glucosylceramide.

  • Visualize the radiolabeled glucosylceramide product using autoradiography or a phosphorimager.

  • Quantify the spot intensity to determine the rate of reaction and calculate the IC₅₀ of PDMP.

Protocol: Analysis of Cellular GSL Profile via TLC

This protocol describes how to assess the impact of PDMP treatment on the GSL composition of cultured cells.

1. Cell Culture and Treatment:

  • Seed cells (e.g., CHO, B16 melanoma) in culture dishes and grow to ~70% confluency.

  • Replace the medium with fresh medium containing the desired concentration of PDMP (e.g., 20 µM) or vehicle control.

  • Incubate for the desired treatment period (e.g., 24-72 hours).[2]

2. Lipid Extraction:

  • Wash cells with PBS and harvest by scraping.

  • Perform a total lipid extraction by adding chloroform:methanol (2:1, v/v) to the cell pellet.[2]

  • Sonicate or vortex vigorously to ensure complete extraction.

  • Separate the organic and aqueous phases by adding water and centrifuging.

  • Collect the lower organic phase.

3. Saponification (Optional but Recommended):

  • To remove interfering glycerophospholipids, treat the dried lipid extract with a mild alkaline solution, such as 100 mM NaOH in methanol, at 37°C for 2 hours.[2]

  • Neutralize the reaction and perform a desalting step using a C18 solid-phase extraction cartridge.

4. Thin-Layer Chromatography (TLC):

  • Spot the purified lipid extract onto an HPTLC silica gel 60 plate.

  • Develop the plate in a TLC chamber saturated with an appropriate solvent system. For example:

    • Neutral GSLs: Chloroform/Methanol/Water (65:35:8, v/v/v)[2]
    • Gangliosides: Chloroform/Methanol/0.2% CaCl₂ in Water (60:40:9, v/v/v)

  • After development, dry the plate thoroughly.

5. Visualization:

  • Spray the plate with a visualization reagent. Common choices include:

    • Orcinol-sulfuric acid reagent: (for all GSLs) Spray and heat at 110°C. GSLs appear as purple-red spots.[2]
    • Resorcinol-HCl reagent: (specific for sialic acid-containing gangliosides) Spray and heat. Gangliosides appear as blue-violet spots.[2]

  • Document the plate by scanning or photography and compare the GSL profiles of control vs. PDMP-treated samples.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a GCS inhibitor like PDMP in a cell-based assay.

Workflow start Start: Hypothesis (PDMP inhibits GSL synthesis) culture 1. Cell Culture (e.g., HeLa, CHO cells) start->culture treat 2. Treatment - Add PDMP (e.g., 20 µM) - Incubate (24-72h) - Include Vehicle Control culture->treat harvest 3. Cell Harvesting & Lipid Extraction treat->harvest viability Parallel Assay: Cell Viability (MTT) treat->viability analysis 4. GSL Analysis (TLC) harvest->analysis data 5. Data Acquisition & Interpretation - Visualize TLC Plate - Quantify GSL Depletion - Assess Ceramide Accumulation analysis->data conclusion Conclusion: Efficacy Confirmed data->conclusion data_via Assess Cytotoxicity viability->data_via data_via->data

Figure 2. Workflow for Assessing PDMP's Effect on Cellular GSLs.

Conclusion

PDMP remains a cornerstone chemical probe in the field of glycosphingolipid research. Its discovery provided an essential tool for inducing a targeted pharmacological knockout of GSL biosynthesis, enabling countless studies into the function of this diverse class of lipids. A thorough understanding of its mechanism, quantitative parameters, and the experimental protocols used for its validation is critical for any researcher aiming to leverage its power to investigate the complex roles of glycosphingolipids in health and disease.

References

Physical and chemical properties of DL-threo-PDMP hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP hydrochloride) is a synthetic analog of ceramide and a potent, competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] By blocking the first committed step in the biosynthesis of most glycosphingolipids, this compound serves as a critical tool in glycobiology and has emerged as a molecule of interest in cancer research and other therapeutic areas.[2][3] Its ability to induce the accumulation of intracellular ceramide triggers significant downstream cellular events, including apoptosis and autophagy.[2][4] This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key signaling pathways associated with this compound.

Physical and Chemical Properties

This compound is a white solid, and its key physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReference(s)
Synonyms (±)-threo-PDMP hydrochloride, PDMP hydrochloride
CAS Number 80938-69-8[1]
Molecular Formula C₂₃H₃₈N₂O₃ · HCl[1][5]
Molecular Weight 427.02 g/mol [6]
Physical Form Solid, powder
Color White
Purity ≥98% (by HPLC or TLC)

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water 50 mg/mL (clear, colorless solution)[6]
Dimethylformamide (DMF) 25 mg/mL[1]
Dimethyl sulfoxide (DMSO) 30 mg/mL[1]
Ethanol 50 mg/mL[1]
Methanol Soluble
Ethanol:PBS (pH 7.2) (1:5) 0.05 mg/mL[1]

Table 3: Storage and Stability of this compound

ConditionStabilityReference(s)
Long-term Storage -20°C
Shipping Ambient temperature
General Stability Stable for at least 4 years when stored properly[1]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of the hydrochloride salt is not explicitly available, the general synthesis of the parent compound, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, has been described. The process typically involves the separation of diastereomers and enantiomers from a synthesized mixture. The hydrochloride salt can then be prepared by treating the free base with ethanolic hydrogen chloride.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound. Although a specific, detailed protocol for this exact compound is not fully outlined in the literature, a general approach can be inferred from methods used for similar compounds.

General HPLC Parameters:

  • Column: A C18 or similar reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-260 nm.

  • Flow Rate: Approximately 1 mL/min.

  • Injection Volume: 10-20 µL.

For quantitative analysis, a standard curve would be generated using known concentrations of a reference standard.

Glucosylceramide Synthase (GCS) Inhibition Assay

This assay is fundamental to characterizing the activity of this compound.

Principle: The assay measures the enzymatic activity of GCS by quantifying the conversion of a labeled ceramide substrate to glucosylceramide. The inhibitory effect of this compound is determined by its ability to reduce the formation of the product.

Materials:

  • Cell lysate or purified GCS enzyme

  • Labeled ceramide substrate (e.g., fluorescently tagged or radiolabeled)

  • UDP-glucose (co-substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound (inhibitor)

  • Stop solution (e.g., chloroform/methanol mixture)

  • Detection system appropriate for the label (e.g., fluorescence reader, scintillation counter)

Procedure:

  • Enzyme Preparation: Prepare a cell lysate containing GCS or use a purified enzyme preparation.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, UDP-glucose, and the labeled ceramide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the GCS enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.

  • Product Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases. The lipid-soluble product (glucosylceramide) will be in the organic phase.

  • Quantification: Analyze the organic phase using the appropriate detection method to quantify the amount of labeled glucosylceramide formed.

  • Data Analysis: Calculate the percentage of GCS inhibition at each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS). This leads to a decrease in the synthesis of glycosphingolipids and an accumulation of the GCS substrate, ceramide. Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways, most notably those leading to apoptosis and autophagy.[4]

Experimental Workflow for Studying GCS Inhibition

The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular processes.

G A Cell Culture B Treatment with DL-threo-PDMP HCl A->B C Lipid Extraction B->C E Cell Viability Assay B->E F Apoptosis Assay (e.g., Caspase Activity, Annexin V) B->F G Autophagy Assay (e.g., LC3-II Western Blot) B->G D Analysis of Glycosphingolipids and Ceramide C->D

Caption: Experimental workflow for GCS inhibition studies.
Signaling Pathway of this compound-Induced Cell Death

The inhibition of GCS by this compound initiates a signaling cascade that culminates in programmed cell death. The accumulation of ceramide is a central event in this process.

G PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibition Ceramide Ceramide Accumulation GCS->Ceramide Leads to GSL Glycosphingolipid Synthesis GCS->GSL Catalyzes Autophagy Autophagy Ceramide->Autophagy ER_Stress ER Stress Ceramide->ER_Stress Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of PDMP-induced cell death.

Conclusion

This compound is a well-characterized and valuable research tool for studying the roles of glycosphingolipids and ceramides in cellular processes. Its ability to potently inhibit glucosylceramide synthase provides a specific mechanism for manipulating these lipid pathways. The induction of ceramide accumulation by this compound triggers significant downstream effects, including the activation of apoptotic and autophagic pathways, making it a compound of interest for further investigation in various disease models, particularly in oncology. This guide provides a comprehensive summary of its properties and methodologies to aid researchers in their study of this important molecule.

References

The Modulatory Role of DL-threo-PDMP Hydrochloride in Ceramide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl), a synthetic ceramide analog, on the intricate pathways of ceramide metabolism. This document will serve as a comprehensive resource, detailing the compound's mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the investigation of its effects.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

DL-threo-PDMP hydrochloride primarily exerts its effects by acting as a competitive inhibitor of the enzyme glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80).[1] GCS is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of a glucose molecule from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[2]

By blocking this initial step, DL-threo-PDMP leads to two primary consequences within the cell:

  • Depletion of Glucosylceramide and Downstream Glycosphingolipids: The inhibition of GCS results in a reduced synthesis of glucosylceramide (GlcCer), which serves as the precursor for a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.[3][4] This depletion of GSLs can have profound effects on cellular processes where these molecules are critically involved, such as cell signaling, membrane integrity, and cell-cell recognition.[5][6]

  • Accumulation of Ceramide: The blockage of its conversion to glucosylceramide leads to an intracellular accumulation of ceramide.[7][8] Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, and its accumulation is often associated with the induction of cellular responses such as apoptosis, cell cycle arrest, and autophagy.[8][9]

It is important to note that the inhibitory activity of PDMP resides primarily in its D-threo-(1R,2R) enantiomer.[7][10] The L-threo enantiomer may exhibit different or even opposing effects on sphingolipid metabolism.[4] DL-threo-PDMP is a racemic mixture of the D- and L-threo isomers.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of DL-threo-PDMP and its active D-threo enantiomer on key parameters of ceramide metabolism.

CompoundTarget EnzymeAssay SystemIC50 ValueReference(s)
DL-threo-PDMPGlucosylceramide SynthaseNot specified2 - 20 µM[9]
D-threo-PDMPGlucosylceramide SynthaseEnzyme assay5 µM[11]

Table 1: Inhibitory Concentration (IC50) of PDMP Stereoisomers against Glucosylceramide Synthase. This table provides the concentration of the respective PDMP stereoisomer required to inhibit 50% of the glucosylceramide synthase activity.

CompoundConcentrationCell LineInhibition of GCS ActivityReference(s)
DL-threo-PDMP5 µMMDCK cell homogenates33%[7]
DL-threo-PDMP10 µMMDCK cell homogenates48%[12]

Table 2: Percentage Inhibition of Glucosylceramide Synthase by DL-threo-PDMP. This table details the extent of GCS inhibition at specific concentrations of DL-threo-PDMP in a kidney cell line model.

CompoundConcentrationCell LineEffect on Glycosphingolipid LevelsReference(s)
D-threo-PDMP40 µMHepG2Reduction of GM3 ganglioside to 22.3% of control

Table 3: Effect of D-threo-PDMP on Cellular Glycosphingolipid Levels. This table illustrates the downstream effect of GCS inhibition by D-threo-PDMP on the levels of a specific ganglioside in a human liver cancer cell line.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study DL-threo-PDMP, the following diagrams are provided.

cluster_0 Ceramide Metabolism Pathway cluster_1 Cellular Consequences Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Induces Autophagy Autophagy Ceramide->Autophagy Induces UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->Complex_GSLs PDMP DL-threo-PDMP HCl PDMP->GCS Inhibition

Figure 1. Mechanism of Action of DL-threo-PDMP HCl.

cluster_0 Lipid Analysis Workflow start Cell Culture with DL-threo-PDMP Treatment harvest Cell Harvesting start->harvest extract Lipid Extraction (e.g., Folch Method) harvest->extract separate Lipid Separation (HPTLC) extract->separate visualize Visualization (e.g., Orcinol Staining) separate->visualize quantify Quantification (Densitometry or LC-MS/MS) visualize->quantify cluster_1 Cellular Assays Workflow start_cell Cell Seeding and DL-threo-PDMP Treatment viability Cell Viability Assay (e.g., MTT) start_cell->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) start_cell->apoptosis flow Flow Cytometry Analysis apoptosis->flow

References

Methodological & Application

Standard Experimental Protocol for DL-threo-PDMP Hydrochloride Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a widely utilized synthetic ceramide analogue. It functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By blocking GCS activity, DL-threo-PDMP leads to a reduction in glycosphingolipid levels and a concurrent accumulation of its substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, making DL-threo-PDMP a valuable tool for studying the roles of these lipids in cell signaling, proliferation, apoptosis, autophagy, and drug resistance.[3][4] The D-threo-(1R,2R) enantiomer is primarily responsible for the inhibition of glucosylceramide synthase.[5][6]

These application notes provide a comprehensive overview of the standard experimental protocols for the use of DL-threo-PDMP hydrochloride in in vitro cell culture studies.

Mechanism of Action

DL-threo-PDMP acts as a competitive inhibitor of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is a crucial step in the synthesis of a vast array of glycosphingolipids.[3] Inhibition of GCS by DL-threo-PDMP results in two primary cellular consequences:

  • Depletion of Glycosphingolipids: Reduced synthesis of glucosylceramide leads to a downstream decrease in the cellular levels of various glycosphingolipids, including gangliosides like GM3 and GD3.[7][8]

  • Accumulation of Ceramide: The blockage of its conversion to glucosylceramide leads to an accumulation of intracellular ceramide.[9][10]

This shift in the balance between ceramide and glycosphingolipids triggers several downstream signaling events, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[4][9]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the effective concentrations and treatment durations of this compound in various cell lines and experimental contexts, as reported in the literature.

Table 1: Inhibition of Glucosylceramide Synthase Activity

ParameterValueCell/SystemReference
IC502-20 µMIn vitro enzyme assay[3]
Inhibition33%5 µM in MDCK cell homogenates[5]
Inhibition48%10 µM in MDCK cell homogenates[5]

Table 2: Induction of Cellular Effects

EffectConcentrationTreatment DurationCell LineReference
Inhibition of Neurite Growth5-20 µM2 daysRat explants[7][10]
Reduced Ca2+ Oscillations5-40 µM8 daysCortical neurons[7]
Inhibition of Cell Adhesion10-15 µM20 hoursB16 melanoma cells[7]
Stimulation of Proliferation20 µM24 hoursGlomerular mesangial cells[7][10]
Induction of Autophagy & ApoptosisNot specified30 min - 17 hA549 cells[9]
Protection from TNF-α induced apoptosisNot specified2-14 hoursHepatocytes[7][10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS: 80938-69-8)[1][11]

  • Dimethyl sulfoxide (DMSO) or Ethanol[4][11]

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound at a concentration of 10-50 mM in DMSO or ethanol. For example, for a 10 mM stock solution using a compound with a molecular weight of 427.0 g/mol , dissolve 4.27 mg in 1 mL of solvent.[11]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vitro Cell Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO or ethanol)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM).

  • Prepare a vehicle control by diluting the solvent (DMSO or ethanol) to the same final concentration as in the highest concentration of the drug treatment.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Glucosylceramide Synthase (GCS) Activity Assay

This protocol provides a general workflow for measuring GCS activity.

Materials:

  • Treated and untreated cell lysates

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 0.1 M Tris/HCl, pH 7.5, with 0.5% Triton X-100)

  • Chloroform/methanol mixture

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Protocol:

  • Enzyme Source Preparation: Homogenize treated and untreated cells in a suitable lysis buffer. Determine the protein concentration of the homogenate using a standard method like the BCA assay.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell homogenate (as the enzyme source), the fluorescently labeled ceramide substrate, and UDP-glucose in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Perform a lipid extraction to separate the lipid products.

  • Analysis: Analyze the extracted lipids using HPLC with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product. GCS activity is determined by the rate of product formation.[7]

Analysis of Apoptosis, Autophagy, and ER Stress

a) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

b) Autophagy Assay (LC3B and p62 Western Blotting)

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against LC3B and p62/SQSTM1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Protocol:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3B and p62.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[9]

c) ER Stress Assay (CHOP and GRP78 Western Blotting)

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against CHOP (GADD153) and GRP78 (BiP)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Protocol:

  • Follow the same general Western blotting procedure as for the autophagy assay.

  • Probe the membrane with primary antibodies against CHOP and GRP78.

  • Increased expression of CHOP and GRP78 are markers of ER stress.[4][9]

Mandatory Visualizations

G cluster_0 DL-threo-PDMP HCl Treatment cluster_1 Cellular Effects cluster_2 Downstream Signaling PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits GSL Glycosphingolipid Depletion GCS->GSL Ceramide Ceramide Accumulation Ceramide->GCS ER_Stress ER Stress Ceramide->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound.

G start Start cell_culture Cell Seeding and Culture start->cell_culture treatment DL-threo-PDMP HCl Treatment (Varying Concentrations and Durations) cell_culture->treatment harvest Cell Harvesting treatment->harvest analysis Downstream Analysis harvest->analysis gcs_assay GCS Activity Assay analysis->gcs_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) analysis->apoptosis_assay autophagy_assay Autophagy Assay (e.g., Western Blot for LC3B, p62) analysis->autophagy_assay er_stress_assay ER Stress Assay (e.g., Western Blot for CHOP, GRP78) analysis->er_stress_assay end End gcs_assay->end apoptosis_assay->end autophagy_assay->end er_stress_assay->end

Caption: General experimental workflow for DL-threo-PDMP HCl studies.

References

Applications of DL-threo-PDMP Hydrochloride in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analogue that acts as a competitive inhibitor of glucosylceramide synthase (GCS).[1][2] This enzyme is pivotal in the biosynthesis of most glycosphingolipids (GSLs), which are implicated in cancer cell proliferation, invasion, and drug resistance. By blocking GCS, DL-threo-PDMP leads to the accumulation of the precursor ceramide, a pro-apoptotic sphingolipid, and the depletion of downstream GSLs.[3] These molecular alterations translate into a range of anti-cancer activities, making DL-threo-PDMP a valuable tool in cancer research and a potential candidate for therapeutic development.

This document provides detailed application notes on the various uses of DL-threo-PDMP hydrochloride in cancer research, complete with quantitative data and step-by-step experimental protocols.

Application Notes

Chemosensitization of Drug-Resistant Cancers

A significant application of DL-threo-PDMP is its ability to resensitize chemoresistant cancer cells to conventional chemotherapeutic agents.[1][3] This is particularly relevant in tumors where resistance is linked to altered sphingolipid metabolism.

  • Testicular Germ Cell Tumors and Ovarian Cancer: DL-threo-PDMP has been shown to resensitize cisplatin-refractory testicular germ cell tumors and epithelial ovarian cancer to cisplatin.[1] The proposed mechanism involves the accumulation of ceramide, which enhances the pro-apoptotic effects of cisplatin.[4]

Induction of Apoptosis and Autophagy

DL-threo-PDMP can independently induce cell death in cancer cells through multiple mechanisms:

  • ER Stress and Autophagy: In A549 non-small cell lung cancer cells, DL-threo-PDMP has been demonstrated to induce endoplasmic reticulum (ER) stress, leading to massive autophagy and caspase-independent apoptosis.[5] This is accompanied by a significant increase in intracellular ceramide levels.[5]

  • mTOR Pathway Inhibition: DL-threo-PDMP treatment can lead to the inactivation of the mTOR signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

Inhibition of Cell Adhesion and Metastasis

By altering the composition of GSLs on the cell surface, DL-threo-PDMP can interfere with cell adhesion, a critical step in metastasis.

  • Melanoma: In B16 melanoma cells, the D-threo enantiomer of PDMP was shown to decrease the synthesis of the ganglioside GM3, which in turn reduced the adhesion of these cells to the extracellular matrix.[4]

Direct Anti-proliferative and Cytotoxic Effects

DL-threo-PDMP exhibits direct cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of exposure.

Quantitative Data

The following table summarizes the reported IC50 values for DL-threo-PDMP in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
SuSaSTesticular Germ Cell Tumor (Cisplatin-Sensitive)29.93 ± 0.006Co-treatment with cisplatin enhances cytotoxicity.
SuSaRTesticular Germ Cell Tumor (Cisplatin-Resistant)28.73 ± 0.054Demonstrates efficacy in both sensitive and resistant lines.

Data extracted from a study on cisplatin resensitization.[4]

Experimental Protocols

Protocol 1: Assessment of Chemosensitization to Cisplatin in Ovarian Cancer Cells

This protocol details a method to evaluate the ability of DL-threo-PDMP to sensitize cisplatin-resistant ovarian cancer cells (e.g., OVCAR-8) to cisplatin.

1. Cell Culture and Plating:

  • Culture OVCAR-8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of cisplatin in culture medium.
  • Treat cells with a fixed, non-toxic concentration of DL-threo-PDMP (e.g., 10 µM) for 2 hours.
  • Following pre-treatment, add serial dilutions of cisplatin to the wells. Include wells with DL-threo-PDMP alone, cisplatin alone, and untreated controls.

3. Cell Viability Assay (MTT Assay):

  • After 48 hours of incubation with the drugs, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot dose-response curves and determine the IC50 values for cisplatin with and without DL-threo-PDMP pre-treatment. A significant reduction in the IC50 of cisplatin in the presence of DL-threo-PDMP indicates chemosensitization.

Protocol 2: Analysis of Autophagy Induction in A549 Lung Cancer Cells

This protocol describes how to assess the induction of autophagy in A549 cells following treatment with DL-threo-PDMP using Western blotting for the key autophagy marker, LC3.

1. Cell Culture and Treatment:

  • Culture A549 cells in F-12K medium with 10% FBS and 1% penicillin-streptomycin.
  • Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
  • Treat the cells with varying concentrations of DL-threo-PDMP (e.g., 10, 20, 40 µM) for 24 hours. Include an untreated control.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
  • Separate the proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate the membrane overnight at 4°C with a primary antibody against LC3B.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an ECL substrate and an imaging system. Use an antibody against β-actin as a loading control.

4. Data Analysis:

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

Protocol 3: Investigation of mTOR Pathway Inhibition

This protocol outlines the procedure for examining the effect of DL-threo-PDMP on the mTOR signaling pathway via Western blotting for key phosphorylated proteins.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., A549) as described previously.
  • Treat cells with DL-threo-PDMP (e.g., 20 µM) for various time points (e.g., 6, 12, 24 hours).

2. Protein Extraction:

  • Follow the protein extraction protocol as described in Protocol 2.

3. Western Blotting:

  • Perform Western blotting as described in Protocol 2, using primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use β-actin or GAPDH as a loading control.

4. Data Analysis:

  • Analyze the changes in the phosphorylation status of mTOR and its downstream effectors. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the mTOR pathway.

Visualizations

GCS_Pathway cluster_0 DL-threo-PDMP Action cluster_1 Downstream Effects PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes Ceramide Ceramide Ceramide->GCS Ceramide_acc Ceramide Accumulation GSLs Glycosphingolipids Glucosylceramide->GSLs GSLs_dep GSL Depletion Apoptosis Apoptosis Ceramide_acc->Apoptosis Cell_Adhesion Reduced Cell Adhesion GSLs_dep->Cell_Adhesion

Caption: Mechanism of DL-threo-PDMP action and its downstream anti-cancer effects.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome Assessment start Seed Cancer Cells treat Treat with DL-threo-PDMP +/- Chemotherapy start->treat viability Cell Viability Assay (e.g., MTT) treat->viability protein Protein Extraction treat->protein ceramide Ceramide Quantification (LC-MS/MS) treat->ceramide ic50 Determine IC50 viability->ic50 wb Western Blotting (LC3, p-mTOR, etc.) protein->wb autophagy Assess Autophagy wb->autophagy pathway Analyze Pathway Modulation wb->pathway ceramide_levels Measure Ceramide Levels ceramide->ceramide_levels

Caption: General experimental workflow for studying DL-threo-PDMP effects.

mTOR_Signaling PDMP DL-threo-PDMP HCl Ceramide Ceramide Accumulation PDMP->Ceramide mTORC1 mTORC1 Ceramide->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synth Protein Synthesis (Cell Growth & Proliferation) p70S6K->Protein_Synth fourEBP1->Protein_Synth Inhibits

Caption: Inhibition of the mTOR signaling pathway by DL-threo-PDMP-induced ceramide accumulation.

References

Application Notes and Protocols for Studying Neurite Outgrowth Using DL-threo-PDMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-threo-PDMP hydrochloride and its individual stereoisomers, D-threo-PDMP and L-threo-PDMP, for the investigation of neurite outgrowth. The contrasting effects of these compounds make them valuable tools for dissecting the role of glycosphingolipids in neuronal development and regeneration.

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) hydrochloride is a synthetic analog of ceramide that modulates the biosynthesis of glycosphingolipids (GSLs). It exists as a racemic mixture of two stereoisomers, D-threo-PDMP and L-threo-PDMP, which exhibit opposing effects on GSL metabolism and, consequently, on neurite outgrowth. Understanding the distinct activities of each isomer is crucial for accurate experimental design and interpretation.

  • D-threo-PDMP is a well-established inhibitor of glucosylceramide synthase (GCS), a key enzyme in the GSL biosynthetic pathway.[1] By blocking the formation of glucosylceramide, D-threo-PDMP leads to a depletion of downstream GSLs, including gangliosides. This inhibitory action on GSL synthesis has been consistently linked to the inhibition of neurite outgrowth in various neuronal cell models.[1][2]

  • L-threo-PDMP , conversely, has been shown to enhance ganglioside biosynthesis.[3] This is achieved through the upregulation of several key enzymes in the GSL pathway, including GM3, GD3, and GQ1b synthases.[3][4] In certain neuronal cell types, such as primary cortical neurons, this stimulation of ganglioside synthesis correlates with a promotion of neurite outgrowth and synapse formation.[2][4]

  • This compound , as a racemic mixture, is generally considered an inhibitor of neurite outgrowth due to the potent inhibitory effect of the D-threo isomer on GCS.

The differential effects of the PDMP isomers are highly cell-type specific. For instance, while L-threo-PDMP promotes neurite outgrowth in primary rat neocortical explants, both L- and D-threo-PDMP have been reported to inhibit neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.[2][5] This highlights the importance of selecting the appropriate cell model and PDMP isomer to address specific research questions.

Data Presentation

The following tables summarize the quantitative effects of D-threo-PDMP and L-threo-PDMP on neurite outgrowth in different neuronal cell models.

Table 1: Effect of PDMP Isomers on Neurite Outgrowth in Primary Rat Neocortical Explants

CompoundConcentration RangeMaximal Effect ConcentrationObserved Effect on Neurite OutgrowthReference
D-threo-PDMP5 - 20 µMNot ApplicableDose-dependent inhibition[2]
L-threo-PDMP5 - 20 µM10 - 15 µMDose-dependent stimulation[2][6]

Table 2: Effect of PDMP Isomers on Neurite Outgrowth in SH-SY5Y Cells

CompoundConcentrationObserved Effect on Neurite OutgrowthReference
D-threo-PDMPDose-dependentInhibition of neurite initiation, elongation, and branching[5]
L-threo-PDMPDose-dependentInhibition of neurite initiation, elongation, and branching[5]

Signaling Pathways

The opposing effects of the D- and L-threo-PDMP isomers on neurite outgrowth are rooted in their distinct impacts on the glycosphingolipid biosynthesis pathway.

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) LCS Lactosylceramide Synthase GlcCer->LCS LacCer Lactosylceramide (LacCer) GM3S GM3 Synthase LacCer->GM3S GM3 GM3 GD3S GD3 Synthase GM3->GD3S GD3 GD3 Gangliosides Complex Gangliosides (e.g., GQ1b) GD3->Gangliosides Neurite_Promotion Neurite Outgrowth Promotion Gangliosides->Neurite_Promotion D_PDMP D-threo-PDMP Neurite_Inhibition Neurite Outgrowth Inhibition D_PDMP->GCS Inhibits L_PDMP L-threo-PDMP L_PDMP->GM3S Stimulates L_PDMP->GD3S Stimulates p42MAPK p42 MAPK Activation L_PDMP->p42MAPK Facilitates GCS->GlcCer GCS->Neurite_Inhibition LCS->LacCer GM3S->GM3 GD3S->GD3 p42MAPK->Neurite_Promotion

Caption: Signaling pathways of D- and L-threo-PDMP in neurite outgrowth.

Experimental Protocols

The following protocols provide a general framework for studying the effects of PDMP isomers on neurite outgrowth. Optimization may be required for specific cell types and experimental conditions.

Experimental Workflow

experimental_workflow start Start cell_culture Neuronal Cell Culture (e.g., Primary Cortical Neurons or SH-SY5Y) start->cell_culture plating Cell Plating on appropriate substrate (e.g., Poly-L-lysine/Laminin) cell_culture->plating treatment Treatment with DL-threo-PDMP, D-threo-PDMP, or L-threo-PDMP plating->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation fixation Fixation and Immunostaining (e.g., β-III tubulin) incubation->fixation imaging Image Acquisition (Fluorescence Microscopy) fixation->imaging analysis Quantitative Analysis (Neurite length, branching, etc.) imaging->analysis end End analysis->end

Caption: General experimental workflow for studying PDMP effects on neurite outgrowth.

Protocol 1: Neurite Outgrowth Assay in Primary Rat Cortical Neurons

1. Materials

  • This compound (and/or D- and L- isomers)

  • Neurobasal medium

  • B-27 supplement

  • Glutamine

  • Penicillin-Streptomycin

  • Poly-L-lysine

  • Laminin

  • Dissociation reagents (e.g., papain, DNase)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

2. Methods

  • Preparation of Culture Plates: Coat sterile glass coverslips or culture plates with poly-L-lysine (e.g., 10 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to air dry. Subsequently, coat with laminin (e.g., 5 µg/mL in Neurobasal medium) for at least 2 hours at 37°C.

  • Primary Neuron Isolation: Isolate cortical neurons from embryonic day 18 (E18) rat pups according to standard protocols. Briefly, dissect cortices, enzymatically dissociate the tissue, and mechanically triturate to obtain a single-cell suspension.

  • Cell Plating: Aspirate the laminin solution and plate the dissociated neurons at a desired density (e.g., 5 x 10^4 cells/cm²) in pre-warmed Neurobasal medium supplemented with B-27, glutamine, and penicillin-streptomycin.

  • PDMP Treatment: After allowing the neurons to adhere for 2-4 hours, replace the medium with fresh culture medium containing the desired concentrations of DL-threo-PDMP, D-threo-PDMP, or L-threo-PDMP (e.g., 5, 10, 15, 20 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the neurons for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block non-specific binding with permeabilization/blocking buffer for 1 hour at room temperature.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin). Parameters to measure include:

      • Total neurite length per neuron

      • Number of primary neurites per neuron

      • Number of branch points per neuron

      • Percentage of neurite-bearing cells

Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Cells

1. Materials

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Retinoic acid (RA)

  • Brain-derived neurotrophic factor (BDNF) - optional

  • Other reagents as listed in Protocol 1.

2. Methods

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.

  • Differentiation:

    • Plate SH-SY5Y cells on poly-L-lysine coated plates or coverslips at a low density (e.g., 1 x 10^4 cells/cm²).

    • To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium. For enhanced differentiation, BDNF (e.g., 50 ng/mL) can be added.

  • PDMP Treatment: After 24 hours of differentiation with retinoic acid, replace the medium with fresh low-serum medium containing retinoic acid and the desired concentrations of PDMP isomers.

  • Incubation, Immunocytochemistry, and Analysis: Follow steps 5-7 as described in Protocol 1.

This compound and its stereoisomers are powerful pharmacological tools for investigating the role of glycosphingolipids in neurite outgrowth. The opposing actions of D- and L-threo-PDMP allow for the targeted manipulation of GSL biosynthesis, providing insights into the molecular mechanisms governing neuronal development and regeneration. Careful consideration of the cell model and the specific isomer used is paramount for obtaining clear and interpretable results. The protocols outlined above provide a solid foundation for researchers to explore the intricate relationship between GSLs and neuronal morphology.

References

Application Notes and Protocols for In Vivo Administration of DL-threo-PDMP Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a widely utilized synthetic ceramide analogue. It functions as a potent and competitive inhibitor of the enzyme glucosylceramide synthase (GCS), which is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking GCS, DL-threo-PDMP HCl effectively depletes cellular levels of GSLs while causing an accumulation of their precursor, ceramide. This modulation of lipid metabolism has profound effects on various cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.

These application notes provide a comprehensive overview of the in vivo administration of DL-threo-PDMP hydrochloride in various animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential and biological roles of GCS inhibition in preclinical settings.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of a vast array of glycosphingolipids. The D-threo enantiomer is the biologically active form that inhibits the enzyme.[1] This inhibition leads to two primary downstream effects: a reduction in the cellular content of glucosylceramide and its downstream metabolites (e.g., lactosylceramide, gangliosides), and an accumulation of the substrate, ceramide. Ceramide itself is a bioactive lipid involved in signaling pathways that regulate cellular processes such as apoptosis, cell cycle arrest, and autophagy.[1]

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the quantitative data from in vivo studies using this compound and its active D-threo enantiomer in various animal models.

Animal ModelCompoundDosageAdministration RouteTreatment DurationKey Quantitative FindingsReference
Rat Model of Anterior Brain IschemiaD-threo-PDMP hydrochloride40 mg/kgIntraperitoneal (i.p.)Twice daily for 6 daysIncreased memory impairment (specific quantitative data on error increase in radial maze test)[2][3]
Gerbil Model of Brain IschemiaD-PDMPNot specifiedNot specifiedNot specified1.5-fold increase in hippocampal ceramide levels
db/db Mouse Model of Type 2 DiabetesBiopolymer-encapsulated D-PDMPNot specifiedOral gavageDaily for 6 weeksSignificantly reduced blood glucose levels; Markedly reduced GlcCer and LacCer levels (ceramide levels were not affected)[4]

Experimental Protocols

Protocol for Administration in a Rat Model of Cerebral Ischemia

This protocol is based on studies investigating the effects of GCS inhibition on neuronal outcomes following ischemic brain injury.[2][3]

Objective: To assess the in vivo effects of D-threo-PDMP hydrochloride on neuronal damage and functional recovery in a rat model of anterior brain ischemia.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • D-threo-PDMP hydrochloride

  • Sterile saline or appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for inducing ischemia (e.g., four-vessel occlusion model)

  • Behavioral testing apparatus (e.g., radial arm maze)

Procedure:

  • Animal Model Induction: Induce anterior brain ischemia using a validated method, such as the four-vessel occlusion model.

  • Drug Preparation: Dissolve D-threo-PDMP hydrochloride in a sterile vehicle (e.g., saline, DMSO, or a mixture as determined by solubility and tolerability studies) to a final concentration suitable for the target dose of 40 mg/kg.

  • Administration:

    • Administer the prepared D-threo-PDMP hydrochloride solution via intraperitoneal (i.p.) injection.

    • The dosing regimen is 40 mg/kg, administered twice daily.

    • Continue the treatment for a total of 6 days post-ischemia induction.

  • Monitoring and Analysis:

    • Monitor the animals daily for general health and any adverse effects.

    • Conduct behavioral tests, such as the radial arm maze, to assess cognitive function and memory.

    • At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., infarct volume measurement, ceramide level quantification).

Protocol for Administration in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol provides a general framework for using this compound in an EAE mouse model, a common model for multiple sclerosis, to study its effects on neuroinflammation.[1][5]

Objective: To evaluate the therapeutic potential of this compound in mitigating the clinical and pathological features of EAE.

Materials:

  • Female C57BL/6 mice (or other susceptible strain)

  • This compound

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Sterile saline or appropriate vehicle

Procedure:

  • EAE Induction:

    • Emulsify MOG 35-55 peptide in CFA.

    • Immunize mice subcutaneously with the MOG/CFA emulsion.

    • Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

  • Drug Preparation: Prepare a solution or suspension of this compound in a suitable vehicle.

  • Administration:

    • The administration can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of clinical signs).

    • Administer this compound via a suitable route, such as oral gavage or intraperitoneal injection. The optimal dosage should be determined in pilot studies, with a starting point based on previous in vivo studies (e.g., in the range of 10-50 mg/kg/day).

  • Monitoring and Analysis:

    • Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

    • Record body weight daily.

    • At the study endpoint, collect spinal cord and brain tissue for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immunological studies (e.g., flow cytometry of infiltrating immune cells).

Protocol for Administration in a db/db Mouse Model of Type 2 Diabetes

This protocol is based on the investigation of GCS inhibitors in a genetic model of obesity and type 2 diabetes.[4]

Objective: To assess the effect of this compound on metabolic parameters in db/db mice.

Materials:

  • Male db/db mice and their lean littermate controls

  • This compound (or a biopolymer-encapsulated formulation for improved oral bioavailability)

  • Vehicle for oral administration

  • Glucometer and test strips

  • Equipment for measuring plasma lipids and insulin

Procedure:

  • Animal Model: Use db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance.

  • Drug Preparation: Prepare this compound for oral administration. For enhanced efficacy and half-life, a biopolymer-encapsulated formulation can be considered.[4]

  • Administration:

    • Administer the compound daily via oral gavage.

    • The treatment duration can range from several weeks to months to assess long-term metabolic effects.

  • Monitoring and Analysis:

    • Monitor body weight and food intake regularly.

    • Measure blood glucose levels periodically from tail vein blood.

    • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

    • At the end of the study, collect blood for the analysis of plasma insulin, triglycerides, and cholesterol.

    • Collect tissues (e.g., liver, adipose tissue) for the quantification of ceramide and glycosphingolipid levels.

Visualizations

Signaling Pathway of GCS Inhibition

GCS_Inhibition_Pathway cluster_membrane Cell Membrane UDP-Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP-Glucose->GCS Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Induces Autophagy Autophagy Ceramide->Autophagy Induces Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids Further Glycosylation DL-threo-PDMP DL-threo-PDMP Hydrochloride DL-threo-PDMP->GCS Inhibits

Caption: Inhibition of GCS by DL-threo-PDMP leads to ceramide accumulation.

Experimental Workflow for In Vivo Efficacy Study

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Immunization with MOG35-55/CFA PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX_Injection PDMP_Admin DL-threo-PDMP HCl Administration PTX_Injection->PDMP_Admin Vehicle_Admin Vehicle Control Administration PTX_Injection->Vehicle_Admin Clinical_Scoring Daily Clinical Scoring PDMP_Admin->Clinical_Scoring Vehicle_Admin->Clinical_Scoring Body_Weight Daily Body Weight Measurement Clinical_Scoring->Body_Weight Histology Histological Analysis (Inflammation, Demyelination) Body_Weight->Histology Immunology Immunological Analysis Histology->Immunology

Caption: Workflow for evaluating DL-threo-PDMP in an EAE mouse model.

Logical Relationship of Molecular Effects

Molecular_Effects PDMP DL-threo-PDMP HCl GCS_Inhibition Glucosylceramide Synthase (GCS) Inhibition PDMP->GCS_Inhibition GSL_Depletion Glycosphingolipid Depletion GCS_Inhibition->GSL_Depletion Ceramide_Accumulation Ceramide Accumulation GCS_Inhibition->Ceramide_Accumulation Altered_Signaling Altered Cellular Signaling GSL_Depletion->Altered_Signaling Ceramide_Accumulation->Altered_Signaling Phenotypic_Outcomes Phenotypic Outcomes (e.g., Apoptosis, Reduced Inflammation) Altered_Signaling->Phenotypic_Outcomes

Caption: Molecular consequences of DL-threo-PDMP administration.

References

Application Notes and Protocols for DL-threo-PDMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and use of stock solutions of DL-threo-PDMP hydrochloride, a potent inhibitor of glucosylceramide synthase (GCS).

Introduction

DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (this compound) is a synthetic ceramide analog.[1] It functions as a competitive inhibitor of the enzyme glucosylceramide synthase (GCS), which is crucial for the biosynthesis of most glycosphingolipids.[2][3] By blocking this initial step, DL-threo-PDMP effectively reduces the cellular levels of various glycosphingolipids.[4] This inhibitory action makes it a valuable tool in studying the roles of glycosphingolipids in various cellular processes, including cell growth, apoptosis, and signal transduction.[3][5] It is also investigated for its potential to sensitize cancer cells to chemotherapy.[2][5]

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₃H₃₈N₂O₃ • HCl[1]
Molecular Weight 427.0 g/mol [1]
CAS Number 80938-69-8[1][6]
Appearance White solid[6]
Purity ≥98% (HPLC)[6]
Solubility DMF: 25 mg/mL[1]DMSO: 30 mg/mL[1]Ethanol: 50 mg/mL[1]Methanol: Soluble[6]Ethanol:PBS (pH 7.2) (1:5): 0.05 mg/mL[1]
Storage of Solid -20°C[6]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[2][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass:

    • The molecular weight of this compound is 427.0 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need 4.27 mg per 1 mL of solvent.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 427.0 g/mol * 1000 mg/g = 4.27 mg/mL.

  • Weigh the compound:

    • Accurately weigh out the desired amount of this compound using an analytical balance. For example, for 1 mL of a 10 mM solution, weigh 4.27 mg.

  • Dissolve in DMSO:

    • Add the weighed this compound to a sterile tube.

    • Add the calculated volume of DMSO. For 4.27 mg, add 1 mL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7]

Safety Precautions:

  • This compound is classified as an irritant.[6]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.[8]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[10]

Mandatory Visualizations

G cluster_0 Cellular Synthesis of Glycosphingolipids cluster_1 Inhibition by DL-threo-PDMP cluster_2 Downstream Effects Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Decreased_GSLs Decreased Glycosphingolipid Synthesis Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Lactosylceramide->Complex_GSLs PDMP DL-threo-PDMP Hydrochloride PDMP->Ceramide Inhibits Altered_Signaling Altered Cellular Signaling (Growth, Apoptosis, etc.) Decreased_GSLs->Altered_Signaling

Figure 1. Signaling pathway showing the inhibitory action of this compound.

G start Start weigh Weigh DL-threo-PDMP Hydrochloride start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Experimental workflow for preparing a stock solution of this compound.

References

Determining the Effective Concentration of DL-threo-PDMP Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a potent and competitive inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide.[2][3] Inhibition of GCS by DL-threo-PDMP leads to a decrease in the synthesis of various glycosphingolipids and a subsequent accumulation of ceramide.[3] This accumulation of ceramide can trigger a range of cellular responses, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis, making DL-threo-PDMP a valuable tool for studying these pathways and a potential therapeutic agent.[4]

These application notes provide a comprehensive guide for determining the effective concentration of DL-threo-PDMP hydrochloride for in vitro experiments. It includes a summary of reported effective concentrations, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell type, experimental duration, and the specific biological endpoint being measured. The following table summarizes previously reported effective concentrations to serve as a starting point for experimental design.

Cell TypeConcentration Range (µM)Exposure TimeObserved Effect
Glomerular Mesangial Cells (GMC)20 µM24 hoursStimulated proliferation and reduced GM3 levels.[5]
Rat Explants (Neurites)5 - 20 µM2 daysDose-dependent inhibition of neurite growth.[5]
Cortical Neurons5 - 40 µM8 daysReduced frequency of synchronous Ca2+ oscillations.[5][6]
B16 Melanoma Cells10 - 15 µM20 hoursInhibited cell adhesion by blocking glycolipid synthesis.[5][6]
HepatocytesNot specified2 - 14 hoursInhibited glycosphingolipid synthesis, enhanced ceramide accumulation, and protected from TNF-α-induced death.[5][6]
A549 CellsNot specifiedUp to 17 hoursInduced marked autophagy, ER stress, and caspase-independent apoptosis.[4]
HeLa WT Cells20 µMUp to 22 hoursInduced lysosomal ceramide accumulation and mTOR inactivation.[7]
Human AML Cell Lines10 µM24 hoursReduced cell viability.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40, 80 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and autophagy following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration as determined from viability assays.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of GCS Inhibition by DL-threo-PDMP

The following diagram illustrates the primary mechanism of action of this compound, leading to ceramide accumulation and subsequent cellular responses.

GCS_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS GlcCer Glucosylceramide (Precursor for Glycosphingolipids) GCS->GlcCer Catalyzes Ceramide_Accumulation Ceramide Accumulation PDMP DL-threo-PDMP HCl PDMP->GCS Inhibits ER_Stress ER Stress Ceramide_Accumulation->ER_Stress Autophagy Autophagy Ceramide_Accumulation->Autophagy Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis

Caption: Mechanism of this compound action.

Experimental Workflow for Determining Effective Concentration

This diagram outlines a typical workflow for determining the effective concentration of this compound and characterizing its cellular effects.

Experimental_Workflow start Start: Select Cell Line cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with DL-threo-PDMP HCl (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 treatment->viability_assay data_analysis1 Analyze Viability Data viability_assay->data_analysis1 decision Effective Concentration Range Identified? data_analysis1->decision decision->treatment No (Adjust Concentrations/Time) downstream_assays Perform Downstream Assays at Effective Concentrations decision->downstream_assays Yes western_blot Western Blot (Apoptosis/Autophagy Markers) downstream_assays->western_blot microscopy Microscopy (e.g., Autophagy Puncta) downstream_assays->microscopy data_analysis2 Analyze Downstream Assay Data western_blot->data_analysis2 microscopy->data_analysis2 conclusion Conclusion: Characterize Cellular Effects data_analysis2->conclusion

Caption: Workflow for assessing this compound effects.

Ceramide-Induced Apoptosis Signaling Pathway

The accumulation of ceramide, induced by DL-threo-PDMP, can trigger apoptosis through various signaling cascades as depicted below.

Ceramide_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Ceramide Ceramide Accumulation Bax_Bak Bax/Bak Activation Ceramide->Bax_Bak FasR Fas Receptor Clustering Ceramide->FasR Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 FADD FADD Recruitment FasR->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathways.

References

DL-threo-PDMP Hydrochloride: A Comprehensive Guide for Studying Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a potent and widely used pharmacological tool for the investigation of lipid signaling pathways. As a competitive inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids (GSLs), DL-threo-PDMP hydrochloride provides a powerful method to manipulate the cellular levels of these important signaling molecules.[1][2] Inhibition of GCS leads to the depletion of downstream GSLs and a concurrent accumulation of the upstream substrate, ceramide.[3] This modulation of the ceramide-GSL balance allows researchers to dissect the intricate roles of these lipids in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and autophagy.[4][5] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a robust tool in lipid signaling research.

Mechanism of Action

This compound acts as a structural analog of ceramide, competitively inhibiting glucosylceramide synthase (UDP-glucose:N-acylsphingosine D-glucosyltransferase, GCS).[1] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial and rate-limiting step in the synthesis of a vast array of glycosphingolipids.[5] By blocking this step, this compound effectively depletes the cellular pool of glucosylceramide and its downstream derivatives, such as lactosylceramide, globosides, and gangliosides. Consequently, ceramide, the substrate of GCS, accumulates within the cell.[3] The dual effect of GSL depletion and ceramide elevation is central to the biological activities of this compound.

Data Presentation

The following tables summarize quantitative data regarding the efficacy and cellular effects of this compound, compiled from various studies.

Table 1: Inhibitory Activity of this compound

ParameterValueCell/SystemReference
IC50 for GCS2-20 µMin vitro enzyme assay[5]
Effective Concentration for GSL depletion5 µMA431 cells[6]

Table 2: Cellular Effects of this compound Treatment

Cellular ProcessCell LineConcentrationIncubation TimeObserved EffectReference
ApoptosisA549 cellsNot SpecifiedNot SpecifiedCaspase-independent apoptosis[4]
Cell Cycle ArrestMolt-4 leukemia cellsNot SpecifiedNot SpecifiedG0/G1 phase arrest[7]
AutophagyA549 cellsNot SpecifiedNot SpecifiedInduction of massive autophagy[4]
Inhibition of Neurite OutgrowthCultured NIH/3T3 cellsNot SpecifiedNot SpecifiedBlockade of neurite outgrowth
Reduced Cell Growth and AdhesionA431 cells5 µM6 daysReduced growth rate and adhesion[6]

Signaling Pathways

The inhibition of glucosylceramide synthase by this compound initiates a cascade of signaling events primarily driven by the accumulation of ceramide and the depletion of glycosphingolipids.

Ceramide-Mediated Signaling

Ceramide accumulation is a key driver of the cellular responses to this compound. Ceramide can act as a second messenger, influencing the activity of various downstream effector proteins, including protein kinases and phosphatases, leading to the induction of apoptosis and cell cycle arrest.

cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS inhibition GSL Glycosphingolipid Depletion GCS->GSL Ceramide Ceramide Accumulation Akt Akt (inhibition) Ceramide->Akt Bax Bax (activation) Ceramide->Bax p21 p21 (upregulation) Ceramide->p21 CyclinD1 Cyclin D1 (downregulation) Ceramide->CyclinD1 CDK7 CDK7 (downregulation) Ceramide->CDK7 Bcl2 Bcl-2 (inhibition) Akt->Bcl2 inhibition Caspases Caspase Activation Bax->Caspases activation Bcl2->Caspases inhibition Apoptosis Apoptosis Caspases->Apoptosis G1_arrest G1 Phase Arrest p21->G1_arrest CyclinD1->G1_arrest CDK7->G1_arrest

Ceramide-mediated signaling pathways leading to apoptosis and cell cycle arrest.

Autophagy Induction

This compound treatment has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. This process is often linked to endoplasmic reticulum (ER) stress, which can be triggered by the accumulation of ceramide.

cluster_autophagy Autophagy PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS inhibition Ceramide Ceramide Accumulation GCS->Ceramide ER_Stress ER Stress Ceramide->ER_Stress mTOR mTOR (inhibition) Ceramide->mTOR CHOP CHOP (upregulation) ER_Stress->CHOP LC3 LC3-I to LC3-II Conversion CHOP->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Beclin1 Beclin-1 (activation) mTOR->Beclin1 inhibition Beclin1->LC3

DL-threo-PDMP HCl-induced autophagy signaling pathway.

Experimental Protocols

The following protocols provide a general framework for using this compound to study its effects on cultured cells. It is recommended to optimize the conditions for each specific cell line and experimental question.

Protocol 1: General Cell Culture Treatment

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

  • Appropriate cell culture medium

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO or ethanol. Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) at a density that will allow for logarithmic growth during the treatment period.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. A vehicle control (medium with the same concentration of DMSO or ethanol used for the drug) should always be included. Typical final concentrations range from 5 to 50 µM.

  • Incubation: Incubate the cells for the desired period, which can range from a few hours to several days, depending on the endpoint being measured.

start Start prep_stock Prepare Stock Solution (10-20 mM in DMSO/Ethanol) start->prep_stock seed_cells Seed Cells in Culture Vessels prep_stock->seed_cells add_treatment Add DL-threo-PDMP HCl (5-50 µM) and Vehicle Control seed_cells->add_treatment incubate Incubate for Desired Time add_treatment->incubate end Proceed to Downstream Analysis incubate->end

Experimental workflow for cell treatment with DL-threo-PDMP HCl.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Analysis of Cell Cycle by Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Quantification of Ceramide and Glucosylceramide by HPLC-MS/MS

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for ceramide and glucosylceramide

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Cell Lysis and Protein Quantification: Harvest cells and lyse them. Determine the protein concentration for normalization.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method. Add internal standards at the beginning of the extraction.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis: Separate the lipid species by reverse-phase HPLC and detect and quantify them using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the absolute amounts of ceramide and glucosylceramide species by comparing their peak areas to those of the internal standards and normalize to the protein content.

Conclusion

This compound is an invaluable tool for researchers studying the complex roles of glycosphingolipids and ceramides in cellular signaling. By providing a means to specifically inhibit GCS, it allows for the controlled manipulation of these critical lipid second messengers. The protocols and data presented in these application notes offer a comprehensive guide for the effective use of this compound in a variety of experimental settings, empowering researchers to further unravel the intricacies of lipid-mediated cellular regulation.

References

Application Notes and Protocols: Utilizing DL-threo-PDMP Hydrochloride to Overcome Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells.[1][2] Additionally, cancer cells can develop resistance by altering their metabolic pathways to evade apoptosis. One such pathway is the sphingolipid metabolic pathway, where the pro-apoptotic molecule ceramide is converted to non-apoptotic glucosylceramide by the enzyme glucosylceramide synthase (GCS).[3][4]

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a potent, cell-permeable inhibitor of GCS.[5] By blocking the conversion of ceramide to glucosylceramide, DL-threo-PDMP leads to the intracellular accumulation of ceramide, thereby promoting apoptosis in cancer cells.[3][6] This mechanism of action makes DL-threo-PDMP a valuable tool for studying and potentially reversing MDR in various cancer models. Furthermore, some studies suggest that PDMP may also directly inhibit P-gp function, providing a dual-pronged approach to overcoming MDR.[7][8]

These application notes provide an overview of the use of DL-threo-PDMP hydrochloride in MDR research, including its mechanism of action, and detailed protocols for key experiments.

Mechanism of Action

This compound's primary mechanism of action in overcoming MDR is the inhibition of glucosylceramide synthase (GCS).[5][9] In many drug-resistant cancer cells, GCS is overexpressed, leading to accelerated conversion of pro-apoptotic ceramide to glucosylceramide (GlcCer) and other glycosphingolipids.[3] This rapid clearance of ceramide allows cancer cells to evade cell death induced by chemotherapeutic agents.[10][11]

By competitively inhibiting GCS, DL-threo-PDMP blocks this escape route, leading to the accumulation of intracellular ceramide.[3] Elevated ceramide levels can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction and caspase activation, ultimately leading to cancer cell death.[10][12]

Furthermore, there is evidence to suggest that PDMP and its analogs can also act as P-glycoprotein (P-gp) antagonists.[7][8] This dual functionality allows DL-threo-PDMP to not only sensitize cells to apoptosis by increasing ceramide levels but also to increase the intracellular concentration of co-administered chemotherapeutic drugs by inhibiting their efflux.

Data Presentation

Table 1: Effect of D-threo-PDMP on Ceramide and Glucosylceramide Levels in Drug-Resistant HL-60/DNR Cells
TreatmentC16 Ceramide (Fold Increase)C18 Ceramide (Fold Increase)C20 Ceramide (Fold Increase)C22 Ceramide (Fold Increase)C24 Ceramide (Fold Increase)C24:1 Ceramide (Fold Increase)All Glucosylceramide Species
D-threo-PDMP~1.5~1.2~1.3~1.8~1.5~1.6Plummeted
SACLAC42118823-
SACLAC + D-threo-PDMP728261166Plummeted

Data is approximated from descriptive text in the cited literature and is intended for illustrative purposes.[10] SACLAC is an inhibitor of ceramide hydrolysis.

Table 2: Synergistic Cytotoxicity of D-threo-PDMP and SACLAC in Drug-Resistant AML Cells
Cell LineTreatmentEffect on Cell Viability
HL-60/DNR (P-gp expressing)SACLAC + D-threo-PDMPSynergistically cytotoxic
HL-60 wt (P-gp-poor)SACLAC + D-threo-PDMPNot synergistically cytotoxic

Based on findings from a study on drug-resistant Acute Myeloid Leukemia.[11][12]

Mandatory Visualizations

cluster_0 Sphingolipid Metabolism in MDR Cancer Cells cluster_1 Mechanism of DL-threo-PDMP Action Cer Ceramide (Pro-apoptotic) GCS Glucosylceramide Synthase (GCS) (Often overexpressed in MDR) Cer->GCS Substrate Cer_acc Ceramide Accumulation Cer->Cer_acc Leads to GlcCer Glucosylceramide (Non-apoptotic) GCS->GlcCer Catalyzes conversion PDMP DL-threo-PDMP HCl PDMP->GCS Apoptosis Apoptosis (Cell Death) Cer_acc->Apoptosis Triggers

Caption: Signaling pathway of this compound in overcoming multidrug resistance.

cluster_workflow Experimental Workflow for Assessing DL-threo-PDMP Efficacy cluster_assays Endpoint Assays start Seed MDR and parental cancer cells treatment Treat with DL-threo-PDMP HCl (alone or in combination with chemotherapeutic agent) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, PI staining) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis lipidomics Sphingolipid Analysis (LC-MS/MS) incubation->lipidomics efflux P-gp Efflux Assay (e.g., Rhodamine 123) incubation->efflux analysis Data Analysis and Comparison (IC50 values, fold-change, etc.) viability->analysis apoptosis->analysis lipidomics->analysis efflux->analysis

Caption: General experimental workflow for studying DL-threo-PDMP in MDR cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent on MDR and parental (drug-sensitive) cancer cell lines.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Chemotherapeutic agent of interest

  • MDR and parental cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.

  • Treat the cells with varying concentrations of DL-threo-PDMP, the chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • MDR and parental cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

Objective: To assess the effect of this compound on the efflux activity of P-gp.

Materials:

  • This compound

  • Known P-gp inhibitor (e.g., Verapamil, as a positive control)

  • MDR (P-gp overexpressing) and parental cancer cell lines

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound or the positive control (Verapamil) for 30-60 minutes at 37°C.[13]

  • Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 60 minutes at 37°C in the dark.[4]

  • Place the cells on ice to stop the efflux process.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in cold PBS for analysis.

  • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the presence of DL-threo-PDMP indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound is a valuable chemical tool for investigating and overcoming multidrug resistance in cancer. Its ability to inhibit GCS, leading to the accumulation of pro-apoptotic ceramide, provides a clear mechanism for resensitizing resistant cancer cells to chemotherapy. The potential for dual-action through P-gp inhibition further enhances its utility. The protocols outlined above provide a framework for researchers to explore the efficacy of DL-threo-PDMP in their specific cancer models.

References

Troubleshooting & Optimization

Stability and storage conditions for DL-threo-PDMP hydrochloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DL-threo-PDMP hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C under desiccating conditions.[1] When stored properly, the solid compound is stable for at least four years.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions by dissolving this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2] The solvent should be purged with an inert gas before use.[2] For cell-based experiments, DMSO is a common solvent for preparing concentrated stock solutions.[4]

Q3: What is the solubility of this compound in common solvents?

A3: The approximate solubility of this compound in common organic solvents is detailed in the table below.

SolventApproximate Solubility
Ethanol50 mg/mL[2][3]
DMSO30 mg/mL[2][3]
Dimethylformamide (DMF)25 mg/mL[2][3]

Q4: Can I dissolve this compound in aqueous buffers?

A4: this compound is sparingly soluble in aqueous buffers.[2] To achieve the best results, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of your choice.[2] For example, the solubility in a 1:5 solution of ethanol to PBS (pH 7.2) is approximately 0.05 mg/mL.[2][3]

Q5: How stable are this compound solutions?

A5: The stability of this compound solutions depends on the solvent and storage temperature. Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than one day.[2]

Storage and Stability Summary

FormStorage TemperatureStability
Solid-20°C[1][2][3]≥ 4 years[2][3]
Solution in Organic Solvent-80°C6 months[5][6]
-20°C1 month[5][6]
Aqueous SolutionNot Recommended for Storage≤ 1 day[2]

Troubleshooting Guide

Issue: My this compound will not dissolve in my aqueous buffer.

  • Cause: this compound has low solubility in aqueous solutions.[2]

  • Solution: First, dissolve the compound in an organic solvent like ethanol to create a concentrated stock solution. Then, dilute the stock solution with your aqueous buffer to the desired final concentration.[2]

Issue: I observe precipitation in my culture medium after adding the this compound stock solution.

  • Cause: The final concentration of the organic solvent (e.g., DMSO) in your culture medium may be too high, causing the compound to precipitate.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[4] If a higher concentration of this compound is required, consider using a different solvent system or a specialized formulation.

Issue: I am seeing unexpected effects or a lack of activity in my cell-based assay.

  • Cause 1: The this compound solution may have degraded due to improper storage.

  • Solution 1: Prepare a fresh stock solution from solid material.[4] Always store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[4] Do not use aqueous solutions that have been stored for more than a day.[2]

  • Cause 2: The solvent itself may be affecting the cells.

  • Solution 2: Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) to assess any potential effects on the cells.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out a sufficient amount of this compound (Molecular Weight: 427.0 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[5][6]

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid DL-threo-PDMP HCl dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add Solvent aliquot Aliquot into Single-Use Vials dissolve->aliquot Dispense store_long Long-Term Storage -80°C (≤ 6 months) aliquot->store_long store_short Short-Term Storage -20°C (≤ 1 month) aliquot->store_short thaw Thaw Aliquot store_long->thaw store_short->thaw dilute Dilute to Final Concentration in Medium thaw->dilute experiment Perform Experiment dilute->experiment signaling_pathway Inhibition of Glucosylceramide Synthesis by DL-threo-PDMP ceramide Ceramide gcs Glucosylceramide Synthase (GCS) ceramide->gcs + UDP-Glucose glucosylceramide Glucosylceramide gcs->glucosylceramide glycosphingolipids Complex Glycosphingolipids glucosylceramide->glycosphingolipids Further Glycosylation pdmp DL-threo-PDMP Hydrochloride pdmp->gcs Inhibits

References

Addressing off-target effects of DL-threo-PDMP hydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PDMP hydrochloride (DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl). This guide is designed for researchers, scientists, and drug development professionals to address potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: DL-threo-PDMP is a competitive inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, DL-threo-PDMP blocks the formation of glucosylceramide (GlcCer) and all downstream complex glycosphingolipids, leading to an accumulation of the substrate, ceramide.

Q2: What are the primary off-target effects associated with DL-threo-PDMP?

A2: While potent against GCS, DL-threo-PDMP is known to have several off-target effects that can influence experimental outcomes:

  • Alteration of Cholesterol Homeostasis: The active D-threo enantiomer of PDMP can induce the accumulation of free cholesterol and cholesterol esters in late endosomes and lysosomes. This effect is independent of GCS inhibition.

  • Induction of Lysosomal Lipid Accumulation: PDMP can cause the accumulation of multiple lipid species within the lysosome, including sphingolipids and lysobisphosphatidic acid (LBPA), leading to impaired lysosomal export and inactivation of mTOR signaling. This effect is not observed with some other GCS inhibitors, like miglustat.

  • Increased Ceramide Synthase Activity: In some cell lines, such as A549 cells, DL-PDMP has been shown to increase the expression and activity of ceramide synthase 5 (LASS5).[1] This leads to an elevation of cellular ceramide levels through de novo synthesis, in addition to the accumulation caused by the GCS block.[1]

Q3: What is the difference between the D-threo and L-threo stereoisomers of PDMP?

A3: The inhibitory activity against GCS resides almost entirely in the D-threo-(1R,2R) enantiomer. The L-threo-(1S,2S) enantiomer is considered largely inactive against GCS and is often used as a negative control in experiments. However, it is crucial to note that L-threo-PDMP is not completely inert; it has been reported to stimulate GCS and lactosylceramide synthase activity in some contexts.

Quantitative Data Summary

Direct quantitative comparisons of DL-threo-PDMP's potency against its primary target and off-target enzymes are not well-documented in publicly available literature. The following table summarizes the available data. Researchers are encouraged to determine the dose-response relationship in their specific experimental system.

Target/EffectCompoundPotency / Effective ConcentrationNotes
On-Target
Glucosylceramide Synthase (GCS)DL-threo-PDMPIC50: 2-20 µMPotency can vary depending on the assay system and cell type.
Glucosylceramide Synthase (GCS)Racemic PDMP90% inhibition at 0.8 µMIn MDCK cell homogenates.
Off-Target
Lysosomal Acid LipaseD-threo-PDMPInhibition (Specific IC50 not available)Leads to accumulation of cholesterol esters in lysosomes.
Ceramide Synthase 5 (LASS5)DL-threo-PDMPIncreased activity (Specific K_i not available)Observed via increased protein expression and ceramide synthesis.[1]
Lysosomal Lipid ExportD-threo-PDMPImpairment (Specific IC50 not available)Leads to accumulation of multiple lipid species in lysosomes.

Signaling Pathway Diagrams

The following diagrams illustrate the key pathways affected by DL-threo-PDMP.

GCS_Pathway cluster_synthesis On-Target Effect: GCS Inhibition cluster_offtarget Off-Target & Downstream Effects Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Ceramide_Accumulation Ceramide Accumulation (Pro-apoptotic, ER Stress) PDMP DL-threo-PDMP PDMP->GCS Inhibits Complex_GSL Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSL Further Glycosylation Ceramide_Synthase Ceramide Synthase (LASS5) Ceramide_Synthase->Ceramide_Accumulation Increases Synthesis PDMP_off DL-threo-PDMP PDMP_off->Ceramide_Synthase Induces Cholesterol Cholesterol Homeostasis Disruption PDMP_off->Cholesterol Induces

Caption: On-target and off-target effects of DL-threo-PDMP on sphingolipid metabolism.

Troubleshooting Guide

Problem: I'm observing a cellular phenotype (e.g., apoptosis, growth arrest) that seems stronger or different than what is reported for GCS inhibition alone.

This could be due to an off-target effect. The accumulation of ceramide is a known inducer of apoptosis and ER stress, but PDMP can also increase ceramide synthesis via ceramide synthase, potentially amplifying this effect.[1] Furthermore, disruption of cholesterol homeostasis and lysosomal function can independently trigger stress pathways.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with DL-threo-PDMP Control1 Experiment 1: Use L-threo-PDMP (Inactive Isomer Control) Start->Control1 Result1 Is the phenotype still present? Control1->Result1 Conclusion1a Conclusion: Phenotype is likely independent of GCS inhibition (Off-Target Effect) Result1->Conclusion1a  Yes Conclusion1b Conclusion: Phenotype is likely related to GCS inhibition Result1->Conclusion1b  No Control3 Experiment 3: UGCG Gene Knockdown (siRNA/shRNA) Conclusion1a->Control3 Control2 Experiment 2: Glucosylceramide (GlcCer) Rescue Experiment Conclusion1b->Control2 Result2 Is the phenotype reversed? Control2->Result2 Conclusion2a Conclusion: Phenotype is due to depletion of GlcCer/downstream glycosphingolipids (On-Target) Result2->Conclusion2a  Yes Conclusion2b Conclusion: Phenotype is likely due to Ceramide accumulation or an Off-Target Effect Result2->Conclusion2b  No Result2->Control3 Conclusion2a->Control3 Result3 Does knockdown replicate the PDMP phenotype? Control3->Result3 Conclusion3a Conclusion: Phenotype is robustly linked to GCS loss-of-function (On-Target) Result3->Conclusion3a  Yes Conclusion3b Conclusion: DL-threo-PDMP may be causing the phenotype via an Off-Target Effect Result3->Conclusion3b  No

Caption: A logical workflow for troubleshooting unexpected results with DL-threo-PDMP.

Detailed Experimental Protocols

Protocol 1: L-threo-PDMP Negative Control Experiment

Objective: To determine if the observed cellular phenotype is dependent on GCS inhibition.

Methodology:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare stock solutions of both DL-threo-PDMP and L-threo-PDMP (the inactive isomer) in a suitable solvent (e.g., DMSO, ethanol).

  • Treatment: Treat cells with DL-threo-PDMP at your determined effective concentration. In a parallel culture, treat cells with an identical concentration of L-threo-PDMP. Include a vehicle-only control.

  • Incubation: Incubate the cells for the same duration as your primary experiment.

  • Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression, morphological changes) in all three conditions (Vehicle, DL-threo-PDMP, L-threo-PDMP).

  • Interpretation:

    • If the phenotype is observed with DL-threo-PDMP but not with L-threo-PDMP, it is likely an on-target effect.

    • If the phenotype is observed with both isomers, it is likely an off-target effect independent of GCS inhibition.

Protocol 2: Glucosylceramide (GlcCer) Rescue Experiment

Objective: To determine if the observed phenotype is caused by the depletion of GlcCer and its downstream metabolites.

Methodology:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Reagent Preparation:

    • Prepare a stock solution of DL-threo-PDMP.

    • Prepare a stock of GlcCer. As GlcCer is highly lipophilic, it requires special handling. A common method is to dissolve it in an ethanol:dodecane (98:2, v/v) mixture or complex it with bovine serum albumin (BSA).

    • To complex with BSA: Dissolve GlcCer in ethanol, then add this solution dropwise to a stirred solution of fatty acid-free BSA in serum-free medium to the desired final concentration (e.g., 10-20 µM).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: DL-threo-PDMP.

    • Group 3: DL-threo-PDMP + exogenous GlcCer-BSA complex.

  • Incubation: Treat the cells and incubate for the desired experimental duration.

  • Analysis: Assess the phenotype of interest across all treatment groups.

  • Interpretation:

    • If the addition of exogenous GlcCer reverses or attenuates the phenotype caused by DL-threo-PDMP, this strongly suggests the effect is on-target and due to the depletion of glycosphingolipids.

Protocol 3: Orthogonal Validation via UGCG Gene Knockdown

Objective: To confirm that the phenotype is a direct result of GCS loss-of-function, independent of the chemical inhibitor.

Methodology:

  • siRNA Reconstitution: Resuspend lyophilized siRNA targeting the UGCG gene and a non-targeting scramble control siRNA in RNase-free water to a stock concentration of 10-20 µM.

  • Transfection:

    • Seed cells so they will be 70-90% confluent at the time of transfection.

    • On the day of transfection, dilute the UGCG siRNA and scramble control siRNA in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate cells for 48-72 hours to allow for knockdown of the UGCG mRNA and protein.

  • Validation of Knockdown: Harvest a subset of cells from each group (scramble and UGCG siRNA) to confirm knockdown efficiency.

    • qRT-PCR: Isolate RNA and perform quantitative reverse transcription PCR to measure UGCG mRNA levels.

    • Western Blot: Lyse cells, run protein on an SDS-PAGE gel, and probe with a validated antibody against UGCG to confirm protein reduction.

  • Phenotypic Analysis: Once knockdown is confirmed, perform the relevant assay to see if the phenotype observed with DL-threo-PDMP is replicated in the UGCG knockdown cells compared to the scramble control.

  • Interpretation: If the genetic knockdown of UGCG phenocopies the effect of DL-threo-PDMP treatment, it provides strong evidence for an on-target mechanism.

References

Technical Support Center: Assessing the Cytotoxicity of DL-threo-PDMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the cytotoxicity of DL-threo-PDMP hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-threo-PDMP) hydrochloride is a synthetic ceramide analog. It is known to be a potent and competitive inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycosphingolipids by catalyzing the transfer of glucose to ceramide.[2] By inhibiting this enzyme, this compound can lead to an accumulation of intracellular ceramides, which are signaling molecules involved in various cellular processes including apoptosis and autophagy.[1][3]

Q2: What are the primary methods to assess the cytotoxicity of this compound?

To comprehensively assess the cytotoxicity of this compound, a multi-faceted approach is recommended, including:

  • Cell Viability Assays: These assays, such as the MTT or XTT assay, measure the metabolic activity of cells, which is often proportional to the number of viable cells.[4]

  • Apoptosis Assays: Since this compound can induce apoptosis, it is crucial to measure markers of programmed cell death.[3] This can include assessing caspase activation, changes in mitochondrial membrane potential, and DNA fragmentation.[5]

  • Membrane Integrity Assays: These assays, such as the LDH release assay, measure the leakage of intracellular components into the culture medium, which is indicative of necrotic cell death.

Q3: What are the expected cellular effects of this compound treatment?

Based on its mechanism of action, treatment with this compound can be expected to:

  • Inhibit the synthesis of glycosphingolipids.[1]

  • Increase intracellular ceramide levels.[3]

  • Induce endoplasmic reticulum (ER) stress.[3]

  • Trigger autophagy.[3]

  • Induce apoptosis, which may be caspase-independent in some cell lines.[3]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Issue Potential Cause Troubleshooting Steps
High background absorbance in wells without cells - Contamination of the culture medium. - Interference from the test compound. - Phenol red in the medium.[6]- Use fresh, sterile reagents. - Include control wells with the compound but no cells to check for direct reduction of the assay reagent. - Use phenol red-free medium during the assay incubation.[6]
Low absorbance readings - Insufficient number of viable cells.[6] - Short incubation time with the assay reagent.[6] - Suboptimal concentration of the assay reagent.- Optimize cell seeding density through a titration experiment.[6] - Increase the incubation time with the assay reagent (typically 1-4 hours for MTT).[6] - Titrate the concentration of the assay reagent to find the optimal signal-to-noise ratio.
Inconsistent results between replicate wells ("edge effects") - Evaporation and temperature fluctuations in the outer wells of the microplate.[6]- Fill the perimeter wells of the plate with sterile PBS or medium without cells and do not use them for experimental data.[6]
Results are not reproducible between experiments - Variability in cell health or passage number.[6] - Inconsistent incubation times.[6] - Reagent degradation.- Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[6] - Standardize all incubation times for cell seeding, compound treatment, and reagent addition.[6] - Prepare fresh reagents for each experiment or ensure proper storage of stock solutions.[6]
Apoptosis Assays
Issue Potential Cause Troubleshooting Steps
No detectable caspase activation - The apoptotic pathway induced by DL-threo-PDMP may be caspase-independent in your cell line.[3] - The time point of measurement is not optimal for detecting caspase activity.- Investigate other markers of apoptosis, such as mitochondrial membrane potential dissipation or DNA fragmentation. - Perform a time-course experiment to identify the peak of caspase activation.
Inconsistent mitochondrial membrane potential readings - Cell density can affect mitochondrial membrane potential.[7] - The fluorescent dye used is photobleaching.- Ensure consistent cell seeding density across all wells. - Minimize exposure of the fluorescent dye to light.
High background fluorescence - Autofluorescence of the test compound.- Include a control with the compound in cell-free medium to measure its intrinsic fluorescence.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).[6] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. A common substrate is Ac-DEVD-AMC.[8]

  • Assay Reaction: Add the caspase-3/7 substrate solution to each well and incubate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 380 nm and emission between 420-460 nm.[8]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Express the results as a fold-change relative to the vehicle-treated control.

Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate. Include a positive control for MMP depolarization (e.g., FCCP).[9]

  • Dye Loading: Add a fluorescent MMP indicator dye (e.g., JC-1, TMRE, or TMRM) to the cells and incubate according to the manufacturer's protocol, typically for 15-30 minutes at 37°C.[10][11]

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader or a flow cytometer. For JC-1, measure both green fluorescence (monomers, indicating low MMP) and red fluorescence (aggregates, indicating high MMP).[10]

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1. A decrease in this ratio indicates a loss of MMP. For single-wavelength dyes like TMRE, a decrease in fluorescence intensity indicates depolarization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with DL-threo-PDMP HCl (various concentrations) adhere->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis mmp Mitochondrial Membrane Potential Assay incubate->mmp analyze Measure Absorbance/ Fluorescence viability->analyze apoptosis->analyze mmp->analyze calculate Calculate % Viability/ Fold Change analyze->calculate end End calculate->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_inhibition Enzyme Inhibition cluster_accumulation Metabolite Accumulation cluster_downstream Downstream Effects cluster_apoptosis Apoptosis PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS inhibits Ceramide Ceramide Accumulation GCS->Ceramide leads to ER_Stress ER Stress Ceramide->ER_Stress Mitochondria Mitochondrial Dysfunction (Loss of MMP) Ceramide->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3/7) ER_Stress->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting_Guide start Inconsistent MTT Assay Results q1 Are replicates within the same plate consistent? start->q1 q2 Are results reproducible between plates/experiments? q1->q2 Yes solution1 Check for 'edge effects'. Avoid using outer wells. q1->solution1 No a1_yes Yes a1_no No solution2 Standardize cell passage number and health. Ensure consistent incubation times. q2->solution2 No solution3 Results are consistent. Proceed with analysis. q2->solution3 Yes a2_yes Yes a2_no No

Caption: Troubleshooting logic for inconsistent MTT assay results.

References

Overcoming solubility issues with DL-threo-PDMP hydrochloride for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-threo-PDMP hydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility, for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first step in the formation of a large family of glucosphingolipids.[3] By inhibiting GCS, this compound blocks the production of glucosylceramide and downstream glycosphingolipids.[1][4] This mechanism is utilized to study the roles of glycosphingolipids in various cellular processes and is being explored for therapeutic applications in diseases characterized by abnormal glycosphingolipid metabolism.

Q2: What are the known solubility properties of this compound?

A2: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[5] It is, however, soluble in several organic solvents. For in vivo studies, it is crucial to use a vehicle that can maintain the compound in solution without causing toxicity to the animal model.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or saline for in vivo use?

A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[5] This can lead to precipitation of the compound, resulting in inaccurate dosing and potential for embolism if administered intravenously. A co-solvent system is typically required to achieve and maintain solubility for in vivo administration.

Q4: What are some recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C. It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[2] Aqueous working solutions for in vivo experiments should be prepared fresh on the day of use and should not be stored for more than one day.[5]

Troubleshooting Guide: Overcoming Precipitation Issues

Precipitation of this compound during the preparation of dosing solutions is a common issue that can compromise the accuracy and safety of in vivo experiments. This guide provides a systematic approach to troubleshooting and preventing precipitation.

Problem: Precipitate forms when diluting the organic stock solution with an aqueous buffer.

Potential Cause: The rapid change in solvent polarity upon dilution can cause the hydrophobic compound to crash out of solution. This is a phenomenon known as "salting out" or precipitation due to a decrease in the solvating capacity of the mixture.

Solutions:

  • Utilize a Co-solvent System: A gradual transition from an organic to an aqueous environment is key. A widely used and effective method involves a multi-component vehicle.

  • Optimize the Order of Addition: The sequence in which you mix the components of your vehicle can significantly impact the final solubility.

  • Employ Sonication and Gentle Warming: If precipitation is observed, gentle warming (e.g., to 37°C) and sonication can help to redissolve the compound. However, be cautious with temperature to avoid degradation of the compound.

  • Visual Inspection is Crucial: Always visually inspect your final formulation for any signs of precipitation before administration. The solution should be clear.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. This information is critical for preparing stock solutions and final dosing formulations.

Solvent/VehicleSolubilitySource
Dimethyl sulfoxide (DMSO)~30 mg/mL[5]
Ethanol~50 mg/mL[5]
Dimethylformamide (DMF)~25 mg/mL[5]
1:5 solution of Ethanol:PBS (pH 7.2)~0.05 mg/mL[5]
10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[4]

Experimental Protocols

Below are detailed protocols for the preparation of this compound formulations suitable for in vivo studies.

Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from a formulation used for administering D-threo-PDMP hydrochloride to rats.[4]

Materials:

  • This compound

  • Ethanol (EtOH), 200 proof

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution: First, prepare a clear stock solution of this compound in ethanol. For example, to achieve a final concentration of 1.25 mg/mL in the vehicle, you could prepare a 12.5 mg/mL stock in ethanol.

  • Sequential Addition of Co-solvents:

    • To prepare 1 mL of the final formulation, start with 100 µL of the 12.5 mg/mL ethanol stock solution.

    • Add 400 µL of PEG300 to the ethanol solution and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.

  • Final Check: The final solution should be clear. If any cloudiness or precipitate is observed, refer to the troubleshooting guide. This formulation consists of 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Visualizations

Signaling Pathway of GCS Inhibition

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide PDMP DL-threo-PDMP HCl PDMP->GCS Inhibition Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PDMP HCl.

Experimental Workflow for In Vivo Formulation

InVivo_Formulation_Workflow start Start: Weigh DL-threo-PDMP HCl dissolve Dissolve in Ethanol to create Stock Solution start->dissolve add_peg Add PEG300 and Mix dissolve->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline check Visual Inspection: Clear Solution? add_saline->check administer Administer to Animal Model check->administer Yes troubleshoot Troubleshoot: Precipitation Detected check->troubleshoot No

Caption: Workflow for preparing DL-threo-PDMP HCl for in vivo studies.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Precipitation Observed During Formulation check_order Was the correct order of solvent addition followed? start->check_order reprepare Re-prepare following the correct protocol check_order->reprepare No sonicate Apply gentle warming (37°C) and sonication check_order->sonicate Yes check_again Is the solution clear? reprepare->check_again sonicate->check_again proceed Proceed with experiment check_again->proceed Yes reassess Reassess formulation: Consider alternative vehicle check_again->reassess No

References

Interpreting unexpected results in experiments with DL-threo-PDMP hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PDMP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: I'm observing higher-than-expected cytotoxicity or apoptosis in my cell cultures after treatment with this compound. Why is this happening and what can I do?

Answer:

Unexpected cell death is a commonly encountered issue. While DL-threo-PDMP is primarily known as a glucosylceramide synthase (GCS) inhibitor, its mechanism of action can trigger several downstream cellular events that may lead to cytotoxicity.

Potential Causes:

  • Ceramide Accumulation: As a competitive inhibitor of GCS, DL-threo-PDMP blocks the conversion of ceramide to glucosylceramide.[1] The resulting accumulation of intracellular ceramides is a well-known trigger for apoptosis.[2][3]

  • Endoplasmic Reticulum (ER) Stress: Studies have shown that DL-threo-PDMP can induce ER stress, which is a state of cellular imbalance that can lead to apoptosis if unresolved.[4]

  • Autophagy Induction: DL-threo-PDMP has been observed to induce massive autophagy in some cell lines, such as A549 cells.[4] While autophagy is a cell survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death.

Troubleshooting Steps:

  • Confirm Ceramide Accumulation: Utilize techniques like HPLC-MS/MS to quantify intracellular ceramide levels in treated versus control cells. An increase in ceramide would support this as a potential cause.

  • Assess for ER Stress Markers: Perform Western blotting or qPCR to check for the upregulation of ER stress markers such as CHOP, BiP, or the splicing of XBP1.

  • Monitor Autophagy: Use assays to detect the conversion of LC3-I to LC3-II by Western blot, or visualize autophagosomes using fluorescence microscopy in cells expressing GFP-LC3.

  • Dose-Response and Time-Course Analysis: If the observed cytotoxicity is an unwanted side effect, consider reducing the concentration of DL-threo-PDMP or shortening the treatment duration. A dose-response experiment can help identify a concentration that inhibits GCS with minimal impact on cell viability.

  • Consider an Alternative GCS Inhibitor: If off-target effects are confounding your results, you might consider using a structurally different GCS inhibitor, such as N-butyldeoxynojirimycin (NB-DNJ), to see if the same effects are observed.[5]

2. Question: My results indicate that this compound is affecting cellular signaling pathways unrelated to glycosphingolipid metabolism. What are the potential off-target effects?

Answer:

This compound has been reported to have several effects beyond the direct inhibition of GCS. These off-target effects are important to consider when interpreting your data.

Known Off-Target Effects:

  • mTOR Pathway Inhibition: Treatment with PDMP has been shown to cause the inactivation of the mTOR signaling pathway.[3] This is a master regulatory pathway for cell metabolism, growth, and proliferation.[3] The inactivation appears to be linked to the dissociation of mTOR from lysosomes.[3][5]

  • Alteration of Cholesterol Homeostasis: DL-threo-PDMP can disrupt cellular cholesterol homeostasis, leading to the accumulation of both free cholesterol and cholesterol esters in late endosomes and lysosomes.[6] This effect appears to be independent of GCS inhibition, as it is also observed with the L-threo isomer which does not inhibit the enzyme.[6]

  • Lysosomal Lipid Accumulation: In addition to cholesterol, PDMP treatment can induce the accumulation of other lipids within the lysosome, including sphingolipids and lysobisphosphatidic acid (LBPA).[3][5]

Troubleshooting and Verification Steps:

  • Investigate mTOR Signaling: If you suspect mTOR pathway involvement, perform a Western blot to analyze the phosphorylation status of key mTOR substrates like S6 kinase (S6K) and 4E-BP1. A decrease in phosphorylation would indicate mTOR inhibition.

  • Assess Cholesterol Distribution: Use filipin staining to visualize the intracellular distribution of free cholesterol. An accumulation in perinuclear vesicles is indicative of lysosomal cholesterol buildup.

  • Control for Stereoisomers: To determine if the observed effect is due to GCS inhibition or an off-target effect, consider using the L-threo-PDMP isomer as a negative control in your experiments.[7] The L-threo isomer does not inhibit GCS but may still produce off-target effects related to cholesterol homeostasis.[6][7]

3. Question: I am seeing unexpected changes in cellular morphology and adhesion after this compound treatment. What could be the cause?

Answer:

Changes in cell morphology and adhesion can be a direct or indirect consequence of DL-threo-PDMP's effects on the cell.

Potential Explanations:

  • Inhibition of Glycosphingolipid Synthesis: Glycosphingolipids, such as GM3 and GD3, are important components of the cell membrane and are involved in cell adhesion.[2] By inhibiting their synthesis, DL-threo-PDMP can reduce the adhesion of certain cell types, such as B16 melanoma cells.[2][8]

  • Neurite Outgrowth Inhibition: In neuronal cells, DL-threo-PDMP has been shown to inhibit the outgrowth of neurites in a dose-dependent manner.[2][8]

  • Cytoskeletal Rearrangements: The accumulation of lipids and the induction of stress pathways can lead to secondary effects on the cytoskeleton, which would alter cell morphology.

Experimental Approaches:

  • Cell Adhesion Assays: Perform a quantitative cell adhesion assay on different substrates (e.g., fibronectin, collagen) to determine if DL-threo-PDMP treatment alters the adhesive properties of your cells.

  • Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any morphological changes.

  • Glycolipid Analysis: If you have the capability, analyze the cell surface glycolipid composition using techniques like flow cytometry with specific anti-glycolipid antibodies to confirm that the intended inhibition is occurring.

Data Summary Tables

Table 1: Experimental Concentrations and Observed Effects of this compound

Cell Type/ModelConcentration RangeDurationObserved EffectReference
Rat Cortical Neurons5-40 µM8 daysReduced frequency of synchronous Ca2+ oscillations[2]
Rat Explants5-20 µM2 daysDose-dependent inhibition of neurite growth[2]
B16 Melanoma Cells10-15 µM20 hoursInhibition of cell adhesion[2]
Glomerular Mesangial Cells20 µM24 hoursStimulation of cell proliferation[2]
HepatocytesNot specified2-14 hoursProtection from TNF-α induced death, ceramide accumulation[2]
A549 CellsNot specifiedUp to 17 hoursInduction of autophagy, ER stress, and apoptosis[4]
HeLa WT Cells20 µM0-22 hoursLysosomal lipid accumulation, mTOR inactivation[3]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage TemperatureStabilityReference
DMF25 mg/ml-20°C≥ 4 years[9]
DMSO30 mg/ml-20°C≥ 4 years[9]
Ethanol50 mg/ml-20°C≥ 4 years[9]
Ethanol:PBS (pH 7.2) (1:5)0.05 mg/ml-20°CNot specified[9]
Stock Solution Storage -80°Cup to 6 months[1]
-20°Cup to 1 month[1]

Visualized Pathways and Workflows

GCS_Inhibition_Pathway cluster_accumulation Primary Consequences Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Ceramide_acc Ceramide Accumulation GSL_dec Glycosphingolipid Depletion Glycosphingolipids Complex Glycosphingolipids (e.g., GM3, GD3) Glucosylceramide->Glycosphingolipids PDMP DL-threo-PDMP Hydrochloride PDMP->GCS

Caption: Mechanism of this compound as a GCS inhibitor.

Troubleshooting_Workflow A Unexpected Experimental Result Observed B Is the result related to increased cell death? A->B C Is the result related to altered signaling/phenotype? A->C B->C No D Assess Ceramide Accumulation, ER Stress, and Autophagy Markers B->D Yes E Assess mTOR pathway, Cholesterol distribution, and Lysosomal integrity C->E Yes F Perform dose-response and time-course analysis D->F G Incorporate L-threo-PDMP as a negative control E->G H Interpretation of Results F->H G->H

Caption: Workflow for troubleshooting unexpected experimental results.

Off_Target_Effects cluster_lysosome Lysosomal Effects cluster_downstream Downstream Consequences PDMP DL-threo-PDMP Treatment Lipid_Accumulation Sphingolipid, Cholesterol, & LBPA Accumulation PDMP->Lipid_Accumulation Cholesterol_dysregulation Altered Cholesterol Homeostasis PDMP->Cholesterol_dysregulation ER_Stress ER Stress & Autophagy PDMP->ER_Stress mTOR_dissociation mTOR Dissociation from Lysosome Lipid_Accumulation->mTOR_dissociation mTOR_inactivation mTOR Pathway Inactivation mTOR_dissociation->mTOR_inactivation

References

Technical Support Center: Ensuring the Long-Term Stability of Powdered DL-threo-PDMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of powdered DL-threo-PDMP hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter while working with powdered this compound.

Issue 1: The powdered this compound has changed color (e.g., from white to off-white or yellowish).

  • Question: What could cause the color of my powdered this compound to change, and is it still usable?

  • Answer: A change in color can indicate chemical degradation, potentially due to exposure to light, elevated temperatures, or humidity. The usability of the compound depends on the extent of degradation. It is highly recommended to perform an analytical validation, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the powder before proceeding with your experiments. If the purity is below the required specifications for your application, the product should be discarded.

Issue 2: The powder has become clumpy or sticky.

  • Question: My powdered this compound has formed clumps. What is the cause, and how can I handle it?

  • Answer: Clumping or stickiness is typically a result of moisture absorption.[1][2] This can happen if the container is not sealed properly or if it has been opened frequently in a humid environment. While the compound might still be usable, the presence of moisture can accelerate degradation. To handle this, you can try to break up the clumps gently with a sterile spatula in a low-humidity environment (e.g., a glove box). However, for sensitive experiments, it is advisable to use a fresh, non-clumped batch to ensure accurate concentration calculations and avoid potential degradation products.

Issue 3: I am having difficulty dissolving the powdered this compound.

  • Question: I am struggling to dissolve the powdered this compound in my chosen solvent. What can I do?

  • Answer: this compound is soluble in solvents such as DMSO, ethanol, and methanol. If you are experiencing solubility issues, consider the following troubleshooting steps:

    • Increase Sonication Time: Sonicate the solution for a longer period to aid dissolution.[3]

    • Gentle Warming: Gently warm the solution in a water bath. Be cautious, as excessive heat can cause degradation.

    • Solvent Choice: Ensure you are using a recommended solvent and that the solvent is of high purity.

    • Fresh Batch: If the powder is old or has been stored improperly, its solubility might be affected. Try using a fresh batch.

Issue 4: I am observing inconsistent results in my experiments using different batches of this compound.

  • Question: Why am I seeing variability in my experimental outcomes when I use different lots of the compound?

  • Answer: Inconsistent results can stem from batch-to-batch variability in purity or the presence of degradation products. It is crucial to obtain a certificate of analysis (CoA) for each batch to confirm its purity and specifications. If you suspect degradation, an analytical assessment of the older batch compared to the new one can help identify any significant differences.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for powdered this compound?

    • A1: For long-term stability, it is recommended to store the powdered compound at -20°C in a tightly sealed container to protect it from moisture and light. Some suppliers indicate that at -20°C, the compound is stable for at least four years.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[5]

  • Q2: How should I handle the powder to minimize degradation?

    • A2: Handle the powder in a clean, dry environment. Avoid prolonged exposure to ambient temperature, humidity, and light. When weighing the powder, do so quickly and reseal the container promptly. For sensitive applications, working in an inert atmosphere (e.g., under argon or nitrogen) can be beneficial.

Stability

  • Q3: What are the primary degradation pathways for this compound?

    • A3: The molecule contains an amide bond and a morpholine ring, which are susceptible to degradation. The primary degradation pathways are likely:

      • Hydrolysis of the amide bond: In the presence of moisture, particularly under acidic or basic conditions, the amide bond can hydrolyze to form a carboxylic acid and an amine.[4][6][7][8][9]

      • Cleavage of the morpholine ring: The C-N bond in the morpholine ring can be cleaved, leading to the formation of an intermediary amino acid, which can be further oxidized.[5][10][11][12]

  • Q4: How does exposure to light affect the stability of the compound?

    • A4: Photostability testing is crucial for compounds like this compound. Exposure to UV or visible light can provide the energy to initiate degradation reactions.[13][14][15][16] It is recommended to store the powder in an amber vial or a light-blocking container.

Solution Preparation

  • Q5: What solvents are recommended for preparing stock solutions of this compound?

    • A5: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment and downstream applications.

  • Q6: How can I ensure the stability of my prepared stock solutions?

    • A6: To ensure the stability of your stock solutions, it is recommended to:

      • Store them at -80°C for long-term storage (up to 6 months).[5]

      • For short-term storage (up to 1 month), -20°C is acceptable.[5]

      • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

      • Protect the solutions from light by using amber vials or wrapping them in foil.

Data Presentation

Table 1: Illustrative Stability Data for Powdered this compound

The following table provides an example of stability data based on general knowledge of similar compounds. This is for illustrative purposes only and should be confirmed with experimental data.

Storage ConditionDurationPurity (%)Appearance
-20°C, Dark, Dry 12 Months>99%White Powder
4°C, Dark, Dry 6 Months98%White Powder
25°C / 60% RH, Dark 3 Months95%Off-white powder
40°C / 75% RH, Dark 1 Month85%Yellowish, clumpy
Photostability (ICH Q1B) 1.2 million lux hours92%Slight yellowing

Experimental Protocols

Protocol 1: Comprehensive Stability Assessment of Powdered this compound

This protocol outlines a comprehensive study to assess the stability of powdered this compound under various environmental conditions.

1. Materials:

  • Powdered this compound
  • Climate-controlled stability chambers
  • Photostability chamber (ICH Q1B compliant)
  • Amber and clear glass vials
  • HPLC system with a suitable column (e.g., C18)
  • Mass spectrometer (for degradation product identification)
  • Karl Fischer titrator (for moisture content analysis)

2. Methods:

  • Long-Term and Accelerated Stability Studies:

    • Aliquot the powdered compound into amber glass vials.

    • Place the vials in stability chambers set to the following conditions:

      • Long-term: 25°C / 60% RH

      • Intermediate: 30°C / 65% RH

      • Accelerated: 40°C / 75% RH

    • Withdraw samples at specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

    • Analyze the samples for purity by HPLC, appearance, and moisture content.

  • Photostability Study:

    • Expose the powdered compound in clear glass vials to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[13][16]

    • Include a dark control sample wrapped in aluminum foil.

    • After exposure, analyze the samples for purity by HPLC and any change in appearance.

  • Analysis of Degradation Products:

    • For samples showing significant degradation, use LC-MS to identify the mass of the degradation products.

    • Based on the mass and fragmentation patterns, propose the structures of the degradation products.

Mandatory Visualizations

G cluster_storage Storage & Handling Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Discoloration Powder Discoloration Degradation Chemical Degradation (Light, Temp, Humidity) Discoloration->Degradation Clumping Clumping/Stickiness Moisture Moisture Absorption Clumping->Moisture Solubility Solubility Issues Poor_Solvent Improper Solvent/Technique Solubility->Poor_Solvent Inconsistent_Results Inconsistent Results Batch_Variation Batch-to-Batch Variability Inconsistent_Results->Batch_Variation Analyze_Purity Analyze Purity (HPLC) Degradation->Analyze_Purity Use_Fresh Use Fresh Batch Moisture->Use_Fresh Low_Humidity Handle in Low Humidity Moisture->Low_Humidity Improve_Technique Optimize Dissolution (Sonication, Warming) Poor_Solvent->Improve_Technique Check_CoA Check Certificate of Analysis Batch_Variation->Check_CoA

Caption: Troubleshooting workflow for common issues.

G cluster_hydrolysis Amide Hydrolysis cluster_cleavage Morpholine Ring Cleavage PDMP This compound Carboxylic_Acid Carboxylic Acid Derivative PDMP->Carboxylic_Acid + H2O Amine Amine Derivative PDMP->Amine + H2O Amino_Acid Intermediate Amino Acid PDMP->Amino_Acid C-N Cleavage Diacid Diacid Amino_Acid->Diacid Oxidation

Caption: Potential degradation pathways.

G cluster_analysis Analytical Tests Start Start Stability Study Aliquot Aliquot Powdered Compound Start->Aliquot Storage Place in Stability Chambers (Long-term, Accelerated, Photostability) Aliquot->Storage Sampling Withdraw Samples at Time Points Storage->Sampling Analysis Analyze Samples Sampling->Analysis Data Collect & Interpret Data Analysis->Data HPLC HPLC (Purity) Analysis->HPLC Appearance Visual Appearance Analysis->Appearance Moisture Moisture Content Analysis->Moisture LCMS LC-MS (Degradants) Analysis->LCMS Report Generate Stability Report Data->Report

Caption: Experimental workflow for stability assessment.

References

Navigating the Nuances of DL-threo-PDMP Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DL-threo-PDMP hydrochloride. This powerful research tool, a synthetic ceramide analog, is instrumental in studying sphingolipid metabolism and its role in various cellular processes. However, its unique properties can present challenges during experimental work. This guide provides troubleshooting advice and frequently asked questions to help you navigate common pitfalls and ensure the success of your research.

Troubleshooting Guide

Our troubleshooting guide is designed to provide quick solutions to common problems you might encounter during your experiments with this compound.

Symptom Possible Cause Suggested Solution
Precipitation in Aqueous Solution This compound has low solubility in aqueous buffers.[1][2]Prepare a stock solution in an organic solvent like ethanol, DMSO, or dimethylformamide first.[1][2] For aqueous working solutions, dissolve the compound in ethanol and then dilute with your aqueous buffer. A common ratio is 1:5 ethanol to PBS.[1][2] It is recommended not to store the aqueous solution for more than one day.[1][2]
Inconsistent or No Inhibition of Glucosylceramide Synthase The inhibitory activity resides in the D-threo enantiomer. DL-threo-PDMP is a racemic mixture of D-threo and L-threo isomers.[1] The L-threo isomer does not inhibit glucosylceramide synthase and may have opposing effects.[1][3]For specific inhibition of glucosylceramide synthase, consider using the purified (+)-D-threo-PDMP isomer.[4] If using the DL-threo mixture, be aware of the potential for complex biological responses due to the presence of the L-threo isomer.
Unexpected Cellular Effects (e.g., changes in cholesterol levels, autophagy) DL-threo-PDMP can have off-target effects. It has been shown to affect cellular cholesterol homeostasis, induce endoplasmic reticulum stress, and trigger autophagy and apoptosis.[5][6][7] It can also inactivate mTOR signaling.[7][8]Be aware of these potential off-target effects when designing your experiments and interpreting your data. Include appropriate controls to distinguish between effects due to glucosylceramide synthase inhibition and other mechanisms. For example, using a different glucosylceramide synthase inhibitor like miglustat (NB-DNJ) could help dissect these effects.[7]
Stock Solution Instability Improper storage of stock solutions can lead to degradation of the compound.Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[9][10] Avoid repeated freeze-thaw cycles.[10]

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I store this compound upon arrival?

A1: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it is stable for at least one year.[1]

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide.[1][2] The solubility in these solvents is approximately 50 mg/mL, 30 mg/mL, and 25 mg/mL, respectively.[1][2] To prevent degradation, the solvent of choice should be purged with an inert gas.[2]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions for more than one day due to the compound's limited stability in aqueous environments.[1][2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[9]

Experimental Design and Interpretation

Q4: What is the primary mechanism of action of this compound?

A4: DL-threo-PDMP is a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[11] This inhibition leads to a reduction in cellular levels of glucosylceramide and downstream glycosphingolipids, and an increase in cellular ceramide.[1]

Q5: What are the different effects of the D-threo and L-threo isomers of PDMP?

A5: The D-threo isomer is the active inhibitor of glucosylceramide synthase.[1] In contrast, the L-threo isomer can have opposing effects, such as stimulating the synthesis of certain glycosphingolipids and enhancing ganglioside biosynthesis.[3][12] The L-threo isomer may also be responsible for some of the pleiotropic effects observed with the DL-threo mixture.[1]

Q6: Are there any known off-target effects of this compound?

A6: Yes, several off-target effects have been reported. DL-threo-PDMP can alter cellular cholesterol homeostasis by causing the accumulation of cholesterol in late endosomes/lysosomes.[6] It can also induce ER stress, leading to autophagy and apoptosis.[5] Furthermore, PDMP has been shown to inhibit mTORC1 signaling by causing its translocation from the lysosome to the endoplasmic reticulum.[8]

Quantitative Data Summary
Parameter Value Solvent/Conditions Reference
Solubility ~50 mg/mLEthanol[1][2]
~30 mg/mLDMSO[1][2]
~25 mg/mLDimethylformamide[1][2]
~0.05 mg/mL1:5 solution of ethanol:PBS (pH 7.2)[1][2]
IC50 for Glucosylceramide Synthase 2 - 20 µM[11]
Storage (Solid) ≥ 1 year-20°C[1]
Storage (Stock Solution) ≤ 3 months-20°C (in organic solvent)[10]
≤ 6 months-80°C (in organic solvent)[9]

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound in a sterile microfuge tube.

  • Add the appropriate volume of high-purity ethanol, DMSO, or dimethylformamide to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the solid is completely dissolved. To aid dissolution, the solvent can be purged with an inert gas.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cultured Cells
  • Culture cells to the desired confluency in appropriate growth medium.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution to the final working concentration in fresh, pre-warmed cell culture medium. For aqueous dilutions, first dissolve the compound in ethanol before diluting with the buffer of choice.[1][2]

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the primary signaling pathway affected by DL-threo-PDMP and a typical experimental workflow.

G cluster_0 Sphingolipid Biosynthesis Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Glucosylceramide Glucosylceramide Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids Further Glycosylation PDMP DL-threo-PDMP (D-threo isomer) PDMP->GCS Inhibition GCS->Glucosylceramide Product G cluster_1 Experimental Workflow for Cell Treatment start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prepare_working Prepare Working Solution in Culture Medium prep_stock->prepare_working culture_cells Culture Cells to Desired Confluency treat_cells Treat Cells with PDMP Solution culture_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Downstream Analysis (e.g., Lipidomics, Western Blot) incubate->analysis end End analysis->end

References

Technical Support Center: Cell Viability Assays for DL-threo-PDMP Hydrochloride Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays with DL-threo-PDMP hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-threo-PDMP) hydrochloride is a potent and competitive inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycosphingolipids (GSLs). By inhibiting GCS, this compound blocks the formation of glucosylceramide from ceramide, leading to a decrease in the levels of downstream GSLs, such as GM3 and GD3, on the cell surface.[1][3] This inhibition also leads to an accumulation of ceramide within the cell.[3][4] The cellular consequences of this compound treatment can include the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[4][5]

Q2: Which cell viability assays are most appropriate for cells treated with this compound?

The choice of assay depends on the specific research question. Here are some commonly used assays:

  • Metabolic Activity Assays (e.g., MTT, MTS, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is often used as an indicator of cell viability and proliferation.[6][7] They are suitable for high-throughput screening.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is ideal for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Given that DL-threo-PDMP can induce apoptosis, this is a highly relevant assay.[5]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays identify cells with compromised membrane integrity, which is a hallmark of late-stage apoptosis or necrosis.

Q3: Can this compound interfere with the MTT assay?

While direct interference has not been extensively reported, it is important to consider that DL-threo-PDMP is a lipophilic molecule.[9][10] Lipophilic compounds can sometimes interact with the MTT reagent or the formazan product, potentially leading to inaccurate results.[11][12] It is always recommended to include proper controls, such as wells with the compound and MTT reagent but without cells, to check for any direct reduction of MTT by the compound.

Troubleshooting Guides

MTT/MTS/XTT Assays
Issue Potential Cause Recommended Solution
High background absorbance - Contamination of media or reagents.- Direct reduction of the tetrazolium salt by this compound.- Use sterile technique and fresh reagents.- Include a "compound only" control (media + compound + assay reagent) to assess direct reduction and subtract this value from experimental wells.[6]
Low signal or poor sensitivity - Insufficient incubation time with the compound or assay reagent.- Cell density is too low.- The chosen assay is not sensitive enough for the cell type or treatment.- Optimize incubation times for both the compound and the assay reagent.- Perform a cell titration experiment to determine the optimal seeding density.- Consider a more sensitive assay, such as a resazurin-based assay or an ATP-based assay.[5]
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.- Ensure a single-cell suspension before seeding and mix gently but thoroughly.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[6]
Unexpected increase in signal (apparent increase in viability) - this compound may be stimulating metabolic activity at certain concentrations before inducing cell death.- Interference from the compound (see high background).- Perform a dose-response and time-course experiment to fully characterize the compound's effect.- Run appropriate controls as mentioned above.
Annexin V/Propidium Iodide (PI) Staining
Issue Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control - Cells were handled too harshly during harvesting, leading to membrane damage.- Cells were overgrown or unhealthy before the experiment.- Use a gentle cell scraping method or a non-enzymatic dissociation solution for adherent cells. Centrifuge at low speed.- Use cells in the logarithmic growth phase and ensure high viability before starting the experiment.[1]
High percentage of PI positive cells in all samples - Mechanical stress during cell preparation.- Incubation with trypsin for too long.- Freeze-thawing of cells.- Handle cells gently and avoid vigorous vortexing.- Optimize trypsinization time or use a gentler detachment method.- Use fresh, unfrozen cells for the assay.[8]
Weak or no Annexin V signal in the positive control - The apoptosis-inducing agent was not effective.- Insufficient calcium in the binding buffer.- Use a known potent inducer of apoptosis as a positive control.- Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[1]
Shift in the entire cell population after staining - Incorrect compensation settings on the flow cytometer.- Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper compensation.[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is a general guideline for Annexin V/PI staining.[8][14]

  • Cell Treatment: Treat cells with this compound for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method.

  • Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Example: Effect of D-threo-PDMP on HepG2 Cells

The following table summarizes data from a study on the effects of D-threo-PDMP on human hepatoma HepG2 cells.[15]

TreatmentGM3 Content (% of Control)Insulin-Stimulated IR Autophosphorylation (% of Control)Phosphorylated Akt1 (% of Control)
40 µM D-threo-PDMP22.3%185.1%286.0%

This data indicates that treatment with D-threo-PDMP significantly reduces the GM3 ganglioside level and increases the phosphorylation of the insulin receptor (IR) and Akt1 kinase in HepG2 cells.[15]

Visualizations

Signaling Pathway of this compound Action

DL_threo_PDMP_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate ER_Stress ER Stress Ceramide->ER_Stress Accumulation Induces Apoptosis Apoptosis Ceramide->Apoptosis Accumulation Induces Glucosylceramide Glucosylceramide Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids Leads to GCS->Glucosylceramide Produces Autophagy Autophagy ER_Stress->Autophagy Triggers ER_Stress->Apoptosis Can Lead to DL_threo_PDMP DL-threo-PDMP Hydrochloride DL_threo_PDMP->GCS Inhibits

Caption: Mechanism of this compound action.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Compound_Treatment Treat with DL-threo-PDMP HCl Cell_Culture->Compound_Treatment Incubation Incubate for Desired Time Compound_Treatment->Incubation Assay_Choice Assay Type? Incubation->Assay_Choice Metabolic_Assay Metabolic Assay (MTT, MTS, etc.) Assay_Choice->Metabolic_Assay Metabolic Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Assay_Choice->Apoptosis_Assay Apoptosis Data_Acquisition_Metabolic Read Absorbance/ Fluorescence Metabolic_Assay->Data_Acquisition_Metabolic Data_Acquisition_Apoptosis Flow Cytometry Apoptosis_Assay->Data_Acquisition_Apoptosis Data_Analysis Data Analysis Data_Acquisition_Metabolic->Data_Analysis Data_Acquisition_Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing cell viability.

Troubleshooting Logic for Inconsistent MTT Results

MTT_Troubleshooting Inconsistent_Results Inconsistent MTT Results Check_Seeding Consistent Cell Seeding? Inconsistent_Results->Check_Seeding Check_Pipetting Accurate Pipetting? Check_Seeding->Check_Pipetting Yes Optimize_Seeding Optimize Seeding Protocol Check_Seeding->Optimize_Seeding No Check_Edge_Effect Edge Effect Controlled? Check_Pipetting->Check_Edge_Effect Yes Calibrate_Pipettes Calibrate Pipettes Check_Pipetting->Calibrate_Pipettes No Check_Compound_Interference Compound Interference? Check_Edge_Effect->Check_Compound_Interference Yes Avoid_Outer_Wells Avoid Outer Wells Check_Edge_Effect->Avoid_Outer_Wells No Run_Controls Run 'Compound Only' Control Check_Compound_Interference->Run_Controls Yes Consistent_Results_Achieved Consistent Results Check_Compound_Interference->Consistent_Results_Achieved No Optimize_Seeding->Check_Pipetting Calibrate_Pipettes->Check_Edge_Effect Avoid_Outer_Wells->Check_Compound_Interference Run_Controls->Consistent_Results_Achieved

Caption: Troubleshooting logic for inconsistent MTT assay results.

References

Validation & Comparative

A Comparative Analysis of DL-threo-PDMP and its D- and L-Isomers in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the racemic mixture DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-threo-PDMP) with its stereoisomers, D-threo-PDMP and L-threo-PDMP. This document outlines their distinct effects on glycosphingolipid metabolism and other cellular pathways, supported by experimental data and detailed protocols.

The stereochemistry of a compound is a critical determinant of its biological activity. In the case of PDMP, the racemic mixture and its individual D- and L-isomers exhibit not only different potencies but also opposing effects on key cellular functions. This guide synthesizes findings from multiple studies to offer a clear comparison of their efficacy.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative differences observed between DL-threo-PDMP, D-threo-PDMP, and L-threo-PDMP.

CompoundTargetActivityIC50 ValueReference
D-threo-PDMP Glucosylceramide Synthase (GCS)Inhibition5 µM[cite: ]
DL-threo-PDMP Glucosylceramide Synthase (GCS)Inhibition2-20 µM[cite: ]
L-threo-PDMP Glucosylceramide Synthase (GCS)No Inhibition-[1]

Table 1: Comparison of Glucosylceramide Synthase (GCS) Inhibition.

CompoundBiological ProcessEffectConcentrationReference
D-threo-PDMP Neurite Outgrowth (Rat Cortical Explants)Dose-dependent inhibition5-20 µM[2][3]
L-threo-PDMP Neurite Outgrowth (Rat Cortical Explants)Stimulation (Maximal at 15 µM)5-20 µM[2]
DL-threo-PDMP Apoptosis (A549 cells)Induction (caspase-independent)Not specified[4]
D-threo-PDMP TNF-α Induced Apoptosis (Hepatocytes)Protection2-14 h treatment[3][5]
L-threo-PDMP Ganglioside Biosynthesis Enzyme ActivityUpregulation (Lactosylceramide, GM3, GD3, GQ1b synthases)Not specified[6]
DL-threo-PDMP Autophagy and ER Stress (A549 cells)InductionNot specified[4]

Table 2: Comparison of Effects on Various Biological Processes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from studies assessing the inhibitory effects of PDMP isomers on GCS activity.

  • Cell Culture and Lysate Preparation:

    • Culture cells (e.g., B16 melanoma cells) to 80-90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and protease inhibitors).

    • Homogenize the cell suspension and centrifuge to obtain a microsomal fraction.

  • Enzyme Assay:

    • The reaction mixture should contain the cell lysate (as the source of GCS), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose in a suitable reaction buffer.

    • Add varying concentrations of the PDMP isomer (D-threo, L-threo, or DL-threo-PDMP) or vehicle control to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Visualize the fluorescent glucosylceramide product under UV light and quantify the band intensity.

    • Calculate the GCS activity as the amount of product formed per unit of protein per unit of time.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neurite Outgrowth Assay

This protocol is based on methods used to evaluate the effects of PDMP isomers on neuronal development.[2][7][8][9][10][11]

  • Cell Culture:

    • Plate primary neurons (e.g., rat cortical explants) or a neuronal cell line (e.g., SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).[12]

    • Culture the cells in a serum-free or serum-containing medium, depending on the cell type.

  • Compound Treatment:

    • After allowing the cells to adhere and stabilize, treat them with various concentrations of D-threo-PDMP, L-threo-PDMP, or a vehicle control.

    • Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Immunostaining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain for a neuronal marker, such as β-III tubulin, using a fluorescently labeled primary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., Hoechst).

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Use automated image analysis software to quantify various parameters of neurite outgrowth, including the number of neurites per cell, the total neurite length, and the number of branch points.[12]

    • Compare the measurements between the different treatment groups and the control.

TNF-α Induced Apoptosis Assay in Hepatocytes

This protocol is designed to assess the protective effect of D-threo-PDMP against TNF-α-induced cell death in liver cells.[13][14][15][16][17]

  • Cell Culture and Treatment:

    • Culture primary hepatocytes or a hepatocyte cell line.

    • Pre-treat the cells with D-threo-PDMP or a vehicle control for a specified duration (e.g., 2-14 hours).[3][5]

    • Induce apoptosis by adding tumor necrosis factor-alpha (TNF-α) to the culture medium.

  • Apoptosis Detection:

    • Morphological Analysis: Examine the cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation.

    • DNA Laddering: Extract genomic DNA and analyze it by agarose gel electrophoresis to detect the characteristic ladder pattern of internucleosomal DNA fragmentation.

    • TUNEL Assay: Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation in situ.

    • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric substrate.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells or the level of caspase activity in each treatment group.

    • Compare the results from the D-threo-PDMP treated group with the TNF-α only and vehicle control groups.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of the PDMP isomers stem from their differential interactions with cellular signaling pathways.

D-threo-PDMP: Inhibition of Glycosphingolipid Synthesis and Apoptosis Modulation

D-threo-PDMP is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[3] This inhibition leads to a reduction in the cellular levels of glucosylceramide and downstream complex glycosphingolipids, such as gangliosides GM3 and GD3.[3] The depletion of these molecules on the cell surface can have profound effects on cell adhesion, signaling, and survival. Notably, by inhibiting the synthesis of the pro-apoptotic ganglioside GD3, D-threo-PDMP can protect liver cells from apoptosis induced by TNF-α.[3][5]

D_threo_PDMP_Pathway D-threo-PDMP D-threo-PDMP GCS Glucosylceramide Synthase (GCS) D-threo-PDMP->GCS GlcCer Glucosylceramide (GlcCer) Ceramide Ceramide Ceramide->GlcCer GCS ComplexGSLs Complex Glycosphingolipids (e.g., GM3, GD3) GlcCer->ComplexGSLs GD3 GD3 Synthesis TNFa TNF-α TNFa->GD3 Apoptosis Apoptosis GD3->Apoptosis

D-threo-PDMP inhibits GCS, blocking glycosphingolipid synthesis and TNF-α induced apoptosis.
L-threo-PDMP: Stimulation of Ganglioside Biosynthesis and Neuronal Growth

In stark contrast to its D-isomer, L-threo-PDMP does not inhibit GCS. Instead, it has been shown to stimulate the biosynthesis of gangliosides by upregulating the activity of several key glycosyltransferases, including lactosylceramide synthase, GM3 synthase, and GD3 synthase. This leads to an increase in cellular ganglioside levels, which can promote neurite outgrowth and synapse formation in neurons.[6] The neurotrophic effects of L-threo-PDMP are associated with the activation of the p42 mitogen-activated protein kinase (MAPK) pathway.[2]

L_threo_PDMP_Pathway L-threo-PDMP L-threo-PDMP Synthases Upregulates Glycosyltransferases (LacCer, GM3, GD3 synthases) L-threo-PDMP->Synthases Gangliosides Increased Ganglioside Levels Synthases->Gangliosides p42MAPK p42 MAPK Activation Gangliosides->p42MAPK NeuriteOutgrowth Neurite Outgrowth & Synapse Formation p42MAPK->NeuriteOutgrowth

L-threo-PDMP stimulates ganglioside synthesis, leading to neurite outgrowth via p42 MAPK.
DL-threo-PDMP: Induction of ER Stress and Autophagy

As a racemic mixture, DL-threo-PDMP exhibits a combination of effects, with the inhibitory action of the D-isomer on GCS being a prominent feature. However, studies have also highlighted its ability to induce endoplasmic reticulum (ER) stress and autophagy.[4] The accumulation of ceramide, a precursor for glucosylceramide, due to GCS inhibition by the D-isomer, is thought to contribute to ER stress. This, in turn, can trigger the unfolded protein response (UPR) and lead to autophagy, a cellular self-degradation process. In some contexts, this can culminate in caspase-independent apoptosis.[4]

DL_threo_PDMP_Pathway DL-threo-PDMP DL-threo-PDMP GCS_inhibition GCS Inhibition (by D-isomer) DL-threo-PDMP->GCS_inhibition Ceramide_acc Ceramide Accumulation GCS_inhibition->Ceramide_acc ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide_acc->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy Apoptosis Caspase-Independent Apoptosis Autophagy->Apoptosis

DL-threo-PDMP induces ER stress and autophagy, potentially leading to apoptosis.

Conclusion

The comparison of DL-threo-PDMP with its D- and L-isomers underscores the critical importance of stereochemistry in drug action. While D-threo-PDMP acts as a potent inhibitor of glycosphingolipid biosynthesis with implications for cell adhesion and survival, L-threo-PDMP exhibits opposing, stimulatory effects on ganglioside synthesis and neuronal growth. The racemic mixture, DL-threo-PDMP, presents a more complex profile, combining the inhibitory effects of the D-isomer with the induction of ER stress and autophagy. This detailed comparison provides a valuable resource for researchers designing experiments and developing therapeutic strategies targeting glycosphingolipid metabolism and related cellular pathways.

References

A Comparative Guide to Alternative Chemical Inhibitors of Glucosylceramide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative chemical inhibitors of glucosylceramide synthase (GCS), an enzyme pivotal in the biosynthesis of glycosphingolipids. The information presented herein, supported by experimental data, is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide valuable insights for drug development professionals. We will explore several alternatives to the well-established inhibitor, eliglustat, detailing their potency, mechanism of action, and cellular effects.

Comparison of Glucosylceramide Synthase Inhibitors

The following table summarizes the in vitro and cellular potency of various GCS inhibitors. These compounds represent a range of chemical scaffolds and mechanisms of action, offering diverse tools for studying glycosphingolipid metabolism and for potential therapeutic development.

InhibitorTarget Species/Cell LineAssay TypeIC50/EC50Mechanism of ActionReference(s)
Eliglustat HumanGCS enzyme24 nMCeramide analog, potent and specific[1][2][3]
MDCK cellsCellular20 nM-[4]
Miglustat HumanGCS enzyme5-50 µMGlucose analog, less potent[1][2]
H3K27M-mut DMG cellsCellular100 µM (for 72h)-[5]
Ibiglustat (Venglustat) MDCK lysateGCS enzyme76.5 nMBrain-penetrant[6]
K562 cellsCellular165 nM-[6]
Fabry disease cellsCellular1 µM (GL-3 reduction)-[7]
Lucerastat Fabry patient fibroblastsCellular (Gb3 reduction)11 µM (median)Oral inhibitor[8][9]
Genz-123346 -GM1 inhibition14 nMEliglustat analog[10]
GENZ-667161 ---Venglustat analog, brain-penetrant[11][12]
PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) -GCS enzyme-Ceramide analog[13]
D-threo-4'-hydroxy-P4 (PDMP analog) -GCS enzyme90 nMMore potent PDMP analog[14]
AL00804 MDCK lysateGCS enzyme11.7 nMBrain-penetrant[6]
K562 cellsCellular9.7 nMMore potent than venglustat[6]

Note on Dapagliflozin: While computational studies initially suggested dapagliflozin as a potential GCS inhibitor, subsequent experimental studies have shown that it does not inhibit GCS activity or glycosphingolipid biosynthesis.[15][16] Therefore, it is not considered a viable GCS inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GCS inhibitors.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This assay directly measures the enzymatic activity of GCS in the presence of an inhibitor.

Materials:

  • Cell lysates or purified GCS enzyme

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor compounds

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform/methanol/water)

  • Fluorescence scanner or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, UDP-glucose, and the GCS enzyme source.

  • Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorescent substrate, NBD-C6-ceramide.

  • Incubate the reaction for a specific time (e.g., 1-2 hours) at 37°C.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

  • Separate the product (NBD-C6-glucosylceramide) from the unreacted substrate (NBD-C6-ceramide) using TLC.

  • Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence scanner or by scraping the spots and measuring the fluorescence with a spectrophotometer.

  • Calculate the percentage of GCS inhibition at each inhibitor concentration and determine the IC50 value.[17][18]

Cellular Glucosylceramide Measurement Assay

This assay assesses the ability of an inhibitor to reduce the levels of glucosylceramide within intact cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Test inhibitor compounds

  • Internal standard (e.g., α-ManCer or C6-NBD-GlcCer)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • High-performance liquid chromatography (HPLC) system coupled with a fluorescence detector or mass spectrometer.

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24-72 hours). Include a vehicle control.

  • After treatment, harvest the cells and lyse them.

  • Extract the total lipids from the cell lysates using a suitable solvent system (e.g., Folch method).

  • Add a known amount of an internal standard to the lipid extract for normalization.

  • Analyze the lipid extract by HPLC to separate and quantify glucosylceramide. Detection can be achieved through fluorescence (if using a fluorescently labeled precursor) or mass spectrometry.[19][20][21]

  • Calculate the reduction in cellular glucosylceramide levels relative to the vehicle-treated control and determine the EC50 value.

Visualizing the Impact of GCS Inhibition

The following diagrams illustrate the central role of GCS in sphingolipid metabolism and a typical workflow for evaluating GCS inhibitors.

Sphingolipid_Metabolism Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) Glucosylceramide->Complex_GSLs GCS->Glucosylceramide UDP-glucose Inhibitors GCS Inhibitors (e.g., Eliglustat, Ibiglustat) Inhibitors->GCS Inhibition

Sphingolipid metabolism pathway and the site of action for GCS inhibitors.

GCS_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Characterization cluster_invivo In Vivo Studies Compound_Library Chemical Compound Library Primary_Screening Primary Screening (GCS Enzyme Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Cellular_Assay Cellular Glucosylceramide Reduction Assay IC50_Determination->Cellular_Assay EC50_Determination EC50 Determination Cellular_Assay->EC50_Determination Toxicity_Assay Cell Viability/Toxicity Assay EC50_Determination->Toxicity_Assay Animal_Model Animal Model Studies (e.g., Gaucher Disease Model) Toxicity_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Evaluation Efficacy Evaluation PK_PD->Efficacy_Evaluation

Experimental workflow for the evaluation of novel GCS inhibitors.

References

A Comparative Guide to DL-threo-PDMP and DL-threo-PPMP: Potent Inhibitors of Glycosphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used inhibitors of glucosylceramide synthase (GCS), DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-threo-PDMP) and DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP). Both are synthetic ceramide analogues that play a crucial role in the study of glycosphingolipid (GSL) metabolism and its implications in various cellular processes and disease models.

Introduction

DL-threo-PDMP and DL-threo-PPMP are potent and competitive inhibitors of the enzyme glucosylceramide synthase (GCS, EC 2.4.1.80).[1] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By blocking this crucial enzymatic step, both compounds lead to a reduction in the cellular levels of downstream GSLs, such as GM3 and GD3, and a concurrent accumulation of the substrate, ceramide.[2] This modulation of sphingolipid metabolism has profound effects on various cellular functions, including cell growth, differentiation, apoptosis, and autophagy. The primary structural difference between the two compounds lies in the length of their fatty acyl chain: PDMP has a decanoyl (C10) chain, while PPMP has a palmitoyl (C16) chain. This difference can influence their potency and biological activity. For both compounds, the D-threo stereoisomer is the biologically active form that inhibits GCS.[3][4]

Comparative Performance Data

The following tables summarize the key quantitative data for DL-threo-PDMP and DL-threo-PPMP based on available experimental evidence. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Glucosylceramide Synthase (GCS) Inhibition

CompoundMetricValueCell/SystemReference
DL-threo-PDMP % Inhibition33%MDCK cell homogenates[3]
% Inhibition48%MDCK cell homogenates[3]
D-threo-PDMP IC50~5 µMEnzyme assay[5]
DL-threo-PPMP IC502 - 20 µMNot specified[6]
% Inhibition70%MDCK cell homogenates[7]
% Inhibition41%Mouse liver microsomes[7]
% Inhibition62%Mouse brain homogenates[7]

Table 2: Other Biological Activities

CompoundActivityIC50 / ConcentrationEffectCell/SystemReference
DL-threo-PDMP Cell Adhesion0.03 - 10 µMReduced adherenceHL-60 cells[8]
Neurite Growth5 - 20 µMDose-dependent inhibitionRat explants[2]
DL-threo-PPMP P. falciparum growthIC50 = 0.85 µMInhibition of late ring-stage growthP. falciparum infected erythrocytes[7]
D-threo-PPMP DNA Synthesis3 µMSignificant inhibitionMDCK cells[4]
Cell Growth20 µM70% reductionMDCK cells[4]

Signaling Pathways

Inhibition of GCS by DL-threo-PDMP and DL-threo-PPMP initiates a cascade of downstream cellular events, primarily driven by the depletion of complex glycosphingolipids and the accumulation of ceramide. This shift in the balance of key sphingolipids impacts several critical signaling pathways.

Ceramide accumulation is a well-established trigger for endoplasmic reticulum (ER) stress, which in turn can activate the unfolded protein response (UPR).[9] Prolonged ER stress can lead to the induction of autophagy, a cellular process for the degradation and recycling of cellular components, as a survival mechanism.[9] However, excessive or sustained stress can push the cell towards apoptosis, or programmed cell death.[9] Both DL-threo-PDMP and DL-threo-PPMP have been shown to induce autophagy.[7][9] Furthermore, studies on PDMP have indicated that its effects may also involve the inactivation of the mTOR pathway, a central regulator of cell growth and proliferation, and the modulation of other lipid pathways, leading to the accumulation of lipids like lysobisphosphatidic acid (LBPA) and cholesterol in lysosomes.[10][11]

GCS_Inhibition_Pathway cluster_inhibitors GCS Inhibitors cluster_enzyme Enzymatic Step cluster_substrates Substrates cluster_products Products cluster_effects Downstream Cellular Effects PDMP DL-threo-PDMP GCS Glucosylceramide Synthase (GCS) PDMP->GCS PPMP DL-threo-PPMP PPMP->GCS GlcCer Glucosylceramide GCS->GlcCer Ceramide_Accumulation Ceramide Accumulation GCS->Ceramide_Accumulation GSL_Depletion GSL Depletion GCS->GSL_Depletion Ceramide Ceramide Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs ER_Stress ER Stress Ceramide_Accumulation->ER_Stress mTOR_Inactivation mTOR Inactivation Ceramide_Accumulation->mTOR_Inactivation Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Inhibition of GCS by PDMP and PPMP leads to ceramide accumulation and GSL depletion, triggering downstream cellular stress responses.

Experimental Protocols

Synthesis of D-threo-PDMP

A detailed, multi-step stereoselective synthesis of D-threo-PDMP has been reported.[12] The general workflow involves the following key transformations:

  • Starting Material: The synthesis typically begins with a chiral precursor, such as a derivative of an amino acid (e.g., D-serine) or a suitably functionalized aziridine, to establish the desired stereochemistry.[12][13]

  • Formation of a Core Intermediate: A core 2,3-diamino alcohol unit is synthesized. This often involves the regioselective ring-opening of an aziridine with a nucleophile like morpholine.[12]

  • Acylation: The amino group at the C2 position is then acylated with decanoyl chloride to introduce the C10 fatty acid chain.[12]

  • Deprotection and Purification: Finally, any protecting groups are removed, and the final product is purified, typically by silica gel flash column chromatography.[12]

The following diagram illustrates a generalized workflow for the synthesis.

Synthesis_Workflow Start Chiral Precursor (e.g., Aziridine Derivative) Intermediate1 Ring Opening with Morpholine Start->Intermediate1 Intermediate2 Formation of 2,3-Diamino Alcohol Intermediate1->Intermediate2 Intermediate3 Acylation with Decanoyl Chloride Intermediate2->Intermediate3 Final_Product D-threo-PDMP Intermediate3->Final_Product

Caption: Generalized synthetic workflow for D-threo-PDMP.

Glucosylceramide Synthase (GCS) Activity Assay

A common method to determine the inhibitory activity of compounds like PDMP and PPMP on GCS involves measuring the incorporation of a labeled substrate in a cell-based or in vitro assay.

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with varying concentrations of the inhibitor (e.g., DL-threo-PDMP or DL-threo-PPMP) for a specified period.[14]

  • Substrate Incubation: A labeled ceramide analogue, such as NBD-C6-ceramide (a fluorescently tagged ceramide), is added to the culture medium and incubated to allow for its uptake and metabolism by the cells.[15]

  • Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted using a solvent system like chloroform/methanol.[14]

  • Chromatographic Separation: The extracted lipids are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14][16]

  • Quantification: The amount of labeled glucosylceramide produced is quantified by measuring the fluorescence of the corresponding spot or peak. The GCS activity is determined by comparing the amount of product formed in the presence and absence of the inhibitor.[16]

The following diagram outlines the experimental workflow for a GCS activity assay.

GCS_Assay_Workflow A Cell Culture B Treatment with Inhibitor (PDMP/PPMP) A->B C Incubation with Labeled Ceramide B->C D Lipid Extraction C->D E TLC or HPLC Separation D->E F Quantification of Labeled Glucosylceramide E->F G Determination of GCS Inhibition F->G

References

A Comparative Guide to the In Vitro and In Vivo Effects of DL-threo-PDMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl), a widely used inhibitor of glucosylceramide synthase (GCS). Its performance is compared with other relevant alternatives, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.

Executive Summary

DL-threo-PDMP hydrochloride is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid synthesis. By blocking this enzyme, DL-threo-PDMP leads to the accumulation of its substrate, ceramide, and a reduction in downstream glycosphingolipids. This modulation of lipid metabolism triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, autophagy, and apoptosis. These effects have positioned DL-threo-PDMP as a valuable tool for studying the roles of sphingolipids in various cellular processes and as a potential therapeutic agent. This guide delves into the specifics of its actions, presenting comparative data where available, and outlining key experimental methodologies.

In Vitro Effects: A Comparative Analysis

The in vitro effects of this compound are multifaceted, impacting cell growth, signaling, and survival. Its primary mechanism of action is the competitive inhibition of GCS.

Comparison with Stereoisomers and Other GCS Inhibitors

The biological activity of PDMP is highly dependent on its stereochemistry. The D-threo isomer is the active form that inhibits GCS, while the L-threo isomer does not inhibit the enzyme and can even have opposing effects.

CompoundTargetKey In Vitro EffectsReference
D-threo-PDMP Glucosylceramide Synthase (GCS)- Inhibits GCS activity. - Decreases levels of glucosylceramide (GlcCer) and lactosylceramide (LacCer). - Reduces cell adhesion to laminin and type IV collagen in B16 melanoma cells. - Induces apoptosis and autophagy.[1]
L-threo-PDMP Not a GCS inhibitor- Does not inhibit GCS. - Can lead to an accumulation of LacCer. - Has no effect on the immunologic reactivity of GM3 or cell adhesion in B16 melanoma cells.[1]
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrolidino-1-propanol (D-PBPP) Glucosylceramide Synthase (GCS)- A more potent inhibitor of GCS than D-PDMP.
Quantitative Data on In Vitro Effects
Cell LineTreatmentConcentrationDurationObserved Effect
B16 Melanoma CellsD-threo-PDMP10-25 µMNot specifiedInhibition of cell binding to laminin and collagen.
NCI/ADR-RES CellsD-threo-PDMP2.5 and 10 µM4 hoursInhibition of GCS enzyme activity.
A549 CellsDL-threo-PDMPNot specifiedNot specifiedInduction of marked autophagy and caspase-independent apoptosis.[2]

In Vivo Effects: Limited Comparative Data

While the in vitro effects of DL-threo-PDMP are well-documented, direct comparative in vivo studies with other GCS inhibitors are limited. The available data primarily focuses on the individual effects of these compounds in various animal models.

A study in a gerbil model of ischemia showed that D-PDMP treatment led to a 1.5-fold increase in hippocampal ceramide levels.[3] However, this did not result in ischemic neuronal death, suggesting that ceramide accumulation via GCS inhibition may be independent of the metabolic pathway underlying ischemic delayed neuronal death.[3]

Signaling Pathways and Experimental Workflows

DL-threo-PDMP-Induced Cellular Stress Pathways

DL-threo-PDMP's inhibition of GCS leads to the accumulation of ceramide, a bioactive lipid that acts as a second messenger in various signaling pathways. This accumulation is a key trigger for both ER stress and apoptosis. The ER stress, in turn, can initiate autophagy as a pro-survival response.

GCS_Inhibition_Pathway PDMP DL-threo-PDMP HCl GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Blocks conversion of ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress Induces Apoptosis Apoptosis Ceramide->Apoptosis Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Autophagy Autophagy UPR->Autophagy Initiates Ceramide_Measurement_Workflow start Start: Cell Culture treatment Treat cells with DL-threo-PDMP HCl start->treatment harvest Harvest and Lyse Cells treatment->harvest extraction Lipid Extraction harvest->extraction analysis Quantify Ceramide Levels (e.g., HPLC-MS/MS) extraction->analysis end End: Data Analysis analysis->end

References

Stereospecific Effects of threo-PDMP Enantiomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the differential impacts of D-threo-PDMP and L-threo-PDMP on key cellular processes, supported by experimental data and detailed protocols.

The synthetic ceramide analog, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), exists as four stereoisomers. Among these, the threo-enantiomers, D-threo-PDMP and L-threo-PDMP, have garnered significant attention in cellular biology and drug development due to their distinct and often opposing effects on glycosphingolipid (GSL) metabolism and other cellular functions. This guide provides a comprehensive comparison of these two enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways they modulate.

Comparative Analysis of Cellular Effects

The primary pharmacological difference between the two enantiomers lies in their interaction with glucosylceramide synthase (GCS), the rate-limiting enzyme in the biosynthesis of most GSLs. D-threo-PDMP is a well-established potent inhibitor of GCS, while L-threo-PDMP can, in contrast, stimulate the biosynthesis of certain GSLs.[1][2] This fundamental difference in their mechanism of action leads to a cascade of divergent downstream cellular consequences.

Effects on Glycosphingolipid and Ceramide Levels

D-threo-PDMP treatment leads to a significant reduction in the cellular levels of glucosylceramide (GlcCer) and downstream GSLs, such as lactosylceramide (LacCer) and the ganglioside GM3.[3][4] Conversely, L-threo-PDMP has been shown to increase the levels of GlcCer and LacCer.[1] The inhibition of GCS by D-threo-PDMP also leads to an accumulation of its substrate, ceramide, a bioactive lipid known to be involved in apoptosis and cell cycle arrest.[5][6]

ParameterD-threo-PDMPL-threo-PDMPCell Type/ModelReference
Glucosylceramide (GlcCer) Levels DecreaseIncreaseHuman Kidney Proximal Tubular Cells[1]
Lactosylceramide (LacCer) Levels DecreaseIncreaseHuman Kidney Proximal Tubular Cells[1]
GM3 Ganglioside Levels Decrease (to 22.3% of control at 40 µM)No significant effect on GM3 immunoreactivityHepG2 cells, B16 Melanoma Cells[4][7]
Ceramide Levels IncreaseNot reported to increaseA549 cells (DL-threo-PDMP)[5]
Effects on Neurite Outgrowth

The stereospecific effects of threo-PDMP enantiomers are particularly evident in neuronal cells. L-threo-PDMP has been reported to promote neurite outgrowth and synapse formation.[2][8] In contrast, D-threo-PDMP generally exhibits an inhibitory effect on neurite extension.[9] However, in some cellular contexts, such as SH-SY5Y neuroblastoma cells, both enantiomers have been observed to inhibit neurite outgrowth, suggesting that the precise regulation of GSL levels is crucial for this process.[9]

ParameterD-threo-PDMPL-threo-PDMPCell Type/ModelReference
Neurite Outgrowth InhibitionStimulationCultured Cortical Neurons[8]
Neurite Initiation, Elongation, and Branching DecreaseDecreaseSH-SY5Y Cells[9]

Signaling Pathways

The divergent effects of the threo-PDMP enantiomers on cellular processes can be attributed to their influence on distinct signaling pathways.

D-threo-PDMP Signaling

Inhibition of GCS by D-threo-PDMP leads to a reduction in GSLs, which can modulate the function of membrane microdomains (lipid rafts) and the activity of receptor tyrosine kinases. For instance, the reduction of GM3 has been linked to increased autophosphorylation of the insulin receptor and subsequent activation of the Akt signaling pathway.[3]

D_threo_PDMP_Signaling PDMP D-threo-PDMP GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesizes GSLs Complex GSLs (e.g., GM3) GlcCer->GSLs IR Insulin Receptor GSLs->IR Modulates Akt Akt (Phosphorylation) IR->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

D-threo-PDMP inhibits GCS, leading to altered GSL levels and modulation of Akt signaling.
L-threo-PDMP Signaling

L-threo-PDMP enhances ganglioside biosynthesis, which is associated with the activation of the MAP kinase pathway, a key regulator of neuronal differentiation and survival.[8] This provides a molecular basis for its observed effects on promoting neurite outgrowth.

L_threo_PDMP_Signaling PDMP L-threo-PDMP Synthases GM3, GD3, GQ1b Synthases PDMP->Synthases Activates Gangliosides Gangliosides Synthases->Gangliosides Synthesize MAPK MAP Kinase (p42) Gangliosides->MAPK Activates NeuriteOutgrowth Neurite Outgrowth & Synapse Formation MAPK->NeuriteOutgrowth

L-threo-PDMP stimulates ganglioside synthesis, which in turn activates the MAP kinase pathway.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies used to assess the direct effects of PDMP enantiomers on GCS activity.

Workflow:

GCS_Assay_Workflow start Start prep Prepare cell lysates or microsomal fractions start->prep incubation Incubate with radiolabeled UDP-glucose and a ceramide analog (e.g., C6-NBD-ceramide) +/- PDMP enantiomers prep->incubation extraction Lipid Extraction (e.g., Folch method) incubation->extraction separation Separate lipids by Thin Layer Chromatography (TLC) extraction->separation quantification Quantify radiolabeled GlcCer product (scintillation counting or phosphorimaging) separation->quantification end End quantification->end

References

A Comparative Guide to the Efficacy of PDMP Analogs in Glycosphingolipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different analogs of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a critical tool in the study of glycosphingolipid (GSL) metabolism and its role in cellular processes. The following sections detail the varied effects of these analogs, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.

Executive Summary

PDMP and its analogs are invaluable for dissecting the complex pathways of GSL biosynthesis and the cellular functions of their metabolites. The stereoisomers, D-threo-PDMP and L-threo-PDMP, exhibit strikingly opposite effects. D-threo-PDMP is a well-established inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the synthesis of most GSLs. This inhibition leads to a depletion of downstream GSLs and an accumulation of the precursor, ceramide, a potent signaling molecule involved in apoptosis and cell cycle arrest. Conversely, L-threo-PDMP can act as a stimulator of GCS and lactosylceramide synthase, offering a unique tool to study the effects of increased GSL levels. This guide will delve into the quantitative differences in their efficacy and explore the utility of other analogs, such as D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrolidino-1-propanol (D-PBPP).

Comparative Efficacy of PDMP Analogs

The efficacy of PDMP analogs is typically assessed by their ability to inhibit GCS in vitro and to modulate GSL levels and cellular processes in cultured cells.

In Vitro Glucosylceramide Synthase (GCS) Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different GCS inhibitors.

AnalogIC50 for GCS Inhibition (µM)Target Enzyme(s)Primary EffectReference
D-threo-PDMP 2 - 20Glucosylceramide synthase (GCS), Lactosylceramide synthaseInhibition[1]
L-threo-PDMP -Glucosylceramide synthase (GCS), Lactosylceramide synthaseStimulation[2][3]
DL-threo-PPMP 2 - 20Glucosylceramide synthase (GCS)Inhibition[1]

Note: Specific IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentrations.

Cellular Effects of PDMP Analogs

The in-cell efficacy of PDMP analogs is determined by their impact on GSL levels, cell proliferation, and apoptosis.

Table 2: Dose-Dependent Effects of D-threo-PDMP on Cellular Processes

Cell LineConcentration (µM)EffectReference
Osimertinib-Resistant NSCLC20Cell cycle arrest, inhibition of proliferation and colony formation, apoptosis induction[4]
Pancreatic Cancer CellsNot specifiedSensitization to MEK/ERK inhibitor AZD-6244, induction of apoptosis[5]
Human Hepatoma HepG240Decrease in GM3 ganglioside content to 22.3% of control[6]

Table 3: Comparative Effects of D-threo-PDMP and L-threo-PDMP

AnalogCellular ProcessEffectReference
D-threo-PDMP Aortic Smooth Muscle Cell ProliferationMarked prevention[3]
L-threo-PDMP Aortic Smooth Muscle Cell ProliferationStimulation[3]
D-threo-PDMP Glycosphingolipid Levels (GlcCer, LacCer)Concentration-dependent reduction[2]
L-threo-PDMP Glycosphingolipid Levels (GlcCer, LacCer)Increased levels[2]

Signaling Pathways Modulated by PDMP Analogs

The biological effects of PDMP analogs are mediated through their influence on key signaling pathways. D-threo-PDMP, by increasing intracellular ceramide levels, triggers ceramide-mediated signaling, which can lead to apoptosis. In contrast, L-threo-PDMP, by stimulating lactosylceramide synthesis, activates distinct downstream pathways.

D-threo-PDMP and Ceramide-Induced Apoptosis

Inhibition of GCS by D-threo-PDMP leads to the accumulation of ceramide, a well-established second messenger in apoptotic signaling. This accumulation can activate a cascade of events, including the activation of caspases, ultimately leading to programmed cell death.

GCS_Inhibition_Apoptosis cluster_ceramide Ceramide Metabolism PDMP D-threo-PDMP GCS Glucosylceramide Synthase (GCS) PDMP->GCS inhibits GlcCer Glucosylceramide GCS->GlcCer synthesizes Ceramide Ceramide (accumulates) Caspases Caspase Activation Ceramide->Caspases activates GSLs Glycosphingolipids GlcCer->GSLs Apoptosis Apoptosis Caspases->Apoptosis

D-threo-PDMP inhibits GCS, leading to ceramide accumulation and apoptosis.
L-threo-PDMP and Lactosylceramide-Mediated Signaling

L-threo-PDMP stimulates lactosylceramide synthase, leading to an increase in lactosylceramide. This bioactive lipid can act as a second messenger, activating downstream signaling cascades involved in processes like cell proliferation.[3][7] One such pathway involves the generation of reactive oxygen species (ROS).[7]

LacCer_Signaling L_PDMP L-threo-PDMP LacCer_Synthase Lactosylceramide Synthase L_PDMP->LacCer_Synthase stimulates LacCer Lactosylceramide (increases) LacCer_Synthase->LacCer ROS Reactive Oxygen Species (ROS) LacCer->ROS generates GlcCer Glucosylceramide GlcCer->LacCer_Synthase Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation

L-threo-PDMP stimulates lactosylceramide synthesis, promoting cell proliferation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of PDMP analog efficacy.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from established methods for measuring GCS activity in biological samples.[8][9][10]

Objective: To determine the IC50 of PDMP analogs on GCS activity.

Materials:

  • Microsomal fraction containing GCS

  • Radiolabeled UDP-Glucose (e.g., UDP-[14C]Glucose)

  • Ceramide substrate (e.g., C6-ceramide)

  • PDMP analogs of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 10 mM MnCl2, and 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ceramide substrate, and varying concentrations of the PDMP analog.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal fraction containing GCS and radiolabeled UDP-Glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

  • Extract the lipids and separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]Glucose using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled glucosylceramide using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the PDMP analog and determine the IC50 value.

GCS_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Ceramide, PDMP analog) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_enzyme Add GCS and Radiolabeled UDP-Glucose pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Chloroform/Methanol) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids tlc TLC Separation extract_lipids->tlc quantify Scintillation Counting tlc->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Workflow for the in vitro glucosylceramide synthase (GCS) activity assay.
Analysis of Cellular Glycosphingolipids by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol outlines the steps for extracting and analyzing cellular GSLs to assess the in-cell efficacy of PDMP analogs.[11][12][13][14]

Objective: To quantify the changes in cellular GSL levels after treatment with PDMP analogs.

Materials:

  • Cultured cells treated with PDMP analogs

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • HPTLC plates (silica gel 60)

  • Developing solvent system (e.g., chloroform/methanol/0.2% aqueous CaCl2; 60:40:9, v/v/v)

  • Visualization reagent (e.g., orcinol-sulfuric acid spray)

  • Densitometer for quantification

Procedure:

  • Harvest the treated and control cells.

  • Extract the total lipids from the cell pellets using a mixture of chloroform and methanol.

  • Separate the GSLs from other lipids by partitioning the extract with water.

  • Dry the GSL-containing upper phase under a stream of nitrogen.

  • Resuspend the dried GSLs in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the GSL extracts onto an HPTLC plate.

  • Develop the HPTLC plate in a chamber saturated with the developing solvent system.

  • After development, dry the plate and visualize the GSL bands by spraying with the orcinol-sulfuric acid reagent and heating.

  • Quantify the intensity of the GSL bands using a densitometer.

  • Compare the GSL levels in the treated samples to the control samples.

HPTLC_Workflow start Start harvest_cells Harvest Treated Cells start->harvest_cells extract_lipids Total Lipid Extraction harvest_cells->extract_lipids partition Phase Partitioning extract_lipids->partition dry_gsl Dry GSL Fraction partition->dry_gsl resuspend Resuspend GSLs dry_gsl->resuspend spot_plate Spot on HPTLC Plate resuspend->spot_plate develop_plate Develop HPTLC Plate spot_plate->develop_plate visualize Visualize Bands (Orcinol Spray) develop_plate->visualize quantify Densitometric Quantification visualize->quantify end End quantify->end

Workflow for the analysis of cellular glycosphingolipids by HPTLC.

Conclusion

The choice of a PDMP analog is critical and depends on the specific research question. D-threo-PDMP is the inhibitor of choice for studying the consequences of GSL depletion and ceramide accumulation. In contrast, L-threo-PDMP provides a unique opportunity to investigate the effects of enhanced GSL synthesis. This guide provides a foundational understanding of the comparative efficacy of these analogs and the experimental approaches to quantify their effects. For the development of novel therapeutics targeting GSL metabolism, a thorough understanding of the structure-activity relationships of a wider range of PDMP analogs will be essential.

References

A Researcher's Guide to Validating Findings with DL-threo-PDMP Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate roles of glycosphingolipids in cellular processes, DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a cornerstone tool. As a potent inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the initial step in the biosynthesis of most glycosphingolipids, DL-threo-PDMP HCl allows for the controlled depletion of these crucial membrane components. This guide provides a comparative analysis of DL-threo-PDMP HCl and other commercially available GCS inhibitors, offering a framework for validating research findings and selecting the appropriate tool for your experimental needs.

Performance Comparison of Glucosylceramide Synthase Inhibitors

The selection of a GCS inhibitor often depends on factors such as potency, specificity, and the experimental system. Below is a summary of the in vitro potency of DL-threo-PDMP HCl and its common alternatives. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundTargetIC50 ValueKey Characteristics
DL-threo-PDMP HCl Glucosylceramide Synthase (GCS)~5-20 µM[1][2]Widely used research tool, competitive inhibitor.
Eliglustat (Genz-112638) Glucosylceramide Synthase (GCS)~20-25 nM[3][4][5]High potency and specificity, orally available, approved for Gaucher disease.[3][4]
Miglustat (N-butyldeoxynojirimycin) Glucosylceramide Synthase (GCS)~10-50 µM[6][7]Imino sugar-based inhibitor, also inhibits α-glucosidases.[6]
Ibiglustat (Venglustat) Glucosylceramide Synthase (GCS)Potent inhibitor (specific IC50 not cited)Orally active and brain-penetrant.[8]
Genz-123346 Glucosylceramide Synthase (GCS)~14 nM (for GM1 inhibition)[9][10]High potency, orally available.[9][10]
Lucerastat Glucosylceramide Synthase (GCS)Median IC50 ~11 µM (for Gb3 reduction in fibroblasts)[11][12]Imino sugar, orally bioavailable, in development for Fabry disease.[11][13]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of GCS inhibitors.

In Vitro Glucosylceramide Synthase Activity Assay

This assay directly measures the enzymatic activity of GCS in the presence of inhibitors.

Materials:

  • Cell or tissue homogenates containing GCS

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Inhibitor stock solutions (DL-threo-PDMP HCl and alternatives)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare reaction mixtures containing assay buffer, cell/tissue homogenate, and varying concentrations of the inhibitor or vehicle control.

  • Pre-incubate the mixtures at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).

  • Extract the lipids and separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate using HPLC.[14]

  • Quantify the product by measuring fluorescence intensity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Glycosphingolipid Quantification by HPLC

This method is used to assess the effect of GCS inhibitors on the levels of specific glycosphingolipids in cultured cells.

Materials:

  • Cultured cells

  • GCS inhibitors (DL-threo-PDMP HCl and alternatives)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Enzymes for glycan cleavage (e.g., endoglycoceramidase)

  • Fluorescent labeling reagent (e.g., anthranilic acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of the GCS inhibitor or vehicle for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and perform lipid extraction using a method such as the Folch procedure.[15]

  • Isolate the glycosphingolipid fraction.

  • Release the glycan headgroups from the ceramide lipid anchor using a specific endoglycoceramidase.[16]

  • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide or anthranilic acid).[16]

  • Separate and quantify the fluorescently labeled glycans by normal-phase HPLC.[17]

  • Compare the levels of specific glycosphingolipids in inhibitor-treated cells to control cells to determine the extent of reduction.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes involved, the following diagrams are provided.

Glycosphingolipid_Biosynthesis_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide LCS Lactosylceramide Synthase Glucosylceramide->LCS Lactosylceramide Lactosylceramide Glycosyltransferases Various Glycosyltransferases Lactosylceramide->Glycosyltransferases Complex_GSLs Complex Glycosphingolipids (e.g., GM3, GD3, Gb3) GCS->Glucosylceramide UDP-glucose LCS->Lactosylceramide UDP-galactose Glycosyltransferases->Complex_GSLs Inhibitors DL-threo-PDMP HCl & Alternatives Inhibitors->GCS

Caption: Inhibition of the glycosphingolipid biosynthesis pathway by GCS inhibitors.

GCS_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Enzyme_Source Prepare GCS Enzyme Source Assay_Setup Set up Reaction with Inhibitor Concentrations Enzyme_Source->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation HPLC_Analysis_invitro HPLC Analysis of Fluorescent Product Incubation->HPLC_Analysis_invitro IC50_Determination Determine IC50 Value HPLC_Analysis_invitro->IC50_Determination Data_Analysis Analyze Reduction of Specific GSLs Cell_Culture Culture and Treat Cells with Inhibitors Lipid_Extraction Extract Glycosphingolipids Cell_Culture->Lipid_Extraction Glycan_Release Release and Fluorescently Label Glycans Lipid_Extraction->Glycan_Release HPLC_Analysis_cellular HPLC Quantification of Glycans Glycan_Release->HPLC_Analysis_cellular HPLC_Analysis_cellular->Data_Analysis

Caption: Experimental workflow for validating GCS inhibitor efficacy.

References

DL-threo-PDMP in the Landscape of Ceramide Analogs: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ceramide analogs is critical for advancing studies in cellular signaling, oncology, and metabolic diseases. This guide provides a detailed comparison of DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-threo-PDMP) with other key ceramide analogs, focusing on their mechanisms of action, experimental efficacy, and the methodologies employed in their evaluation.

At a Glance: DL-threo-PDMP and its Place in Ceramide Analog Research

DL-threo-PDMP is a widely utilized synthetic ceramide analog that primarily functions as an inhibitor of glucosylceramide synthase (GCS).[1][2][3] This enzyme catalyzes the initial step in the synthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. By blocking this pathway, DL-threo-PDMP leads to a reduction in cellular GSLs and a concurrent accumulation of ceramide.[1][2][4] This dual effect makes it a powerful tool for investigating the roles of both GSLs and ceramide in various cellular processes, including cell growth, apoptosis, and signal transduction.

Ceramide itself is a key signaling molecule involved in apoptosis, cell cycle arrest, and autophagy.[5][6][7] Consequently, many ceramide analogs have been developed with the aim of modulating intracellular ceramide levels for therapeutic purposes, particularly in cancer research.[6][7][8] These analogs can be broadly categorized based on their primary mechanism of action:

  • Inhibitors of Glucosylceramide Synthase (GCS): Like DL-threo-PDMP, these compounds prevent the conversion of ceramide to glucosylceramide, leading to ceramide accumulation.

  • Inhibitors of other Ceramide-Metabolizing Enzymes: This category includes inhibitors of ceramidases (which break down ceramide) and sphingosine kinases.[6][7]

  • Direct Ceramide Mimetics: Some analogs are designed to mimic the structure and function of natural ceramides, directly activating downstream signaling pathways.

Quantitative Comparison of Ceramide Analogs

The efficacy of ceramide analogs is often quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes or their effective concentration for inducing a specific cellular response. The following table summarizes key quantitative data for DL-threo-PDMP and other notable ceramide analogs.

CompoundPrimary TargetIC50 / Effective ConcentrationCell Line / SystemObserved EffectReference
DL-threo-PDMP Glucosylceramide Synthase (GCS)2-20 µMMouse BrainInhibition of GCS activity[9]
D-threo-PDMP Glucosylceramide Synthase (GCS)40 µMHepG2Decreased GM3 content to 22.3% of control[10]
D-EtDO-P4 Glucosylceramide Synthase (GCS)1 µMHepG2Decreased GM3 content to 18.1% of control[10]
L-threo-PDMP Stimulator of GlcCer and LacCer synthases-Human Kidney Proximal Tubular CellsIncreased levels of GlcCer and LacCer[11]
Analog 315 Inducer of apoptosis14-22 µM (IC50)MCF7, MCF7-TNR, MDA-MB-231Inhibition of cell growth[7]
B13 Ceramidase Inhibitor--Increases intracellular ceramide levels[6][7]

Signaling Pathways and Experimental Workflows

The modulation of ceramide metabolism by analogs like DL-threo-PDMP has profound effects on multiple signaling pathways.

DL-threo-PDMP Induced Cellular Stress and Apoptosis

DL-threo-PDMP treatment leads to the accumulation of ceramide, a bioactive lipid that can trigger endoplasmic reticulum (ER) stress and subsequently, autophagy and apoptosis.[5] This pathway is often initiated by the activation of ceramide synthases, leading to increased ceramide levels.

G1 PDMP DL-threo-PDMP CerS Ceramide Synthase (e.g., LASS5) PDMP->CerS Upregulates Cer Ceramide Accumulation CerS->Cer ER_Stress ER Stress (CHOP expression) Cer->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Caspase-Independent Apoptosis ER_Stress->Apoptosis

DL-threo-PDMP induced signaling cascade.
Comparative Workflow for Evaluating GCS Inhibitors

A typical experimental workflow to compare the efficacy of different GCS inhibitors involves cell culture, treatment with the analogs, and subsequent analysis of lipid content and cellular signaling events.

G2 cluster_0 Cell Culture & Treatment cluster_1 Analysis Cell_Culture Culture Cells (e.g., HepG2) Treatment Treat with GCS Inhibitors (PDMP, EtDO-P4) Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis GSL_Analysis GSL Quantification (e.g., GM3) Lipid_Extraction->GSL_Analysis IR_Phos p-Insulin Receptor Protein_Analysis->IR_Phos Akt_Phos p-Akt Protein_Analysis->Akt_Phos

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-threo-PDMP hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DL-threo-PDMP hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.